Acitretin sodium
Description
Historical Context and Development within Retinoid Chemistry
The development of acitretin (B1665447) is rooted in the broader history of retinoid chemistry, which began with the discovery of Vitamin A's importance for epithelial health. nih.gov The limitations of natural retinoids, such as their potential for toxicity, spurred the synthesis of new molecules with improved therapeutic profiles.
Acitretin is a result of chemical modification of the basic vitamin A structure. iranjd.ir Synthetic retinoids are categorized into generations based on their structural characteristics. The first generation consists of non-aromatic retinoids, while the second generation, to which acitretin belongs, are mono-aromatic. ijdvl.comiranjd.ir These synthetic analogs were developed to achieve more targeted therapeutic effects and better pharmacokinetic properties compared to their natural predecessors. nih.gov The synthesis of acitretin typically involves a multi-step process to construct its specific chemical structure, a tetraene side chain in an all-trans configuration. google.com It was developed in the late 1980s as a more stable alternative to etretinate (B1671770). guidechem.com
Natural retinoids, such as retinol (B82714), retinal, and retinoic acid, are essential for various biological functions, including vision, immune response, and the regulation of epithelial cell growth and differentiation. nih.govdermnetnz.org Acitretin, as a synthetic analog of retinoic acid, mimics the action of these natural compounds. patsnap.com It exerts its effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are the same receptors that mediate the effects of natural retinoids. nih.govpatsnap.comdrugbank.com This interaction with nuclear receptors allows acitretin to regulate gene transcription involved in cellular processes. nih.govwikipedia.org While it shares a mechanism of action with vitamin A and its metabolites, studies suggest that acitretin therapy has minimal interaction with the metabolism of endogenous vitamin A. nih.gov However, concurrent use of vitamin A supplements with acitretin is generally not recommended due to the increased risk of hypervitaminosis A. drugs.comdrugs.com
Acitretin was developed as the principal active metabolite of etretinate, an earlier second-generation retinoid. nih.govdermnetnz.org The primary motivation for this evolution was to create a compound with a more favorable pharmacokinetic profile. ijdvl.com Etretinate is highly lipophilic, meaning it readily dissolves in fats. This property leads to its accumulation in adipose tissue and a very long elimination half-life, which could be as long as 120 days. wikipedia.orgconsensus.appnih.gov This prolonged presence in the body raised significant concerns.
Acitretin, in contrast, is significantly less lipophilic than etretinate. consensus.appkarger.com This lower lipophilicity results in less accumulation in fatty tissues and a much shorter elimination half-life of approximately 49 to 50 hours. nih.goviranjd.irkarger.com This more rapid elimination from the body is a key pharmacokinetic advantage of acitretin over its predecessor. karger.com
Mechanistically, the therapeutic effects of etretinate are largely attributed to its conversion to acitretin. karger.com Therefore, by administering acitretin directly, a more direct and predictable therapeutic effect can be achieved. It is important to note that acitretin can undergo reverse metabolism back into etretinate, particularly in the presence of alcohol. nih.gov This potential for reconversion underscores the importance of considering lifestyle factors during its research and use.
Table 1: Pharmacokinetic Comparison of Acitretin and Etretinate
| Feature | Acitretin | Etretinate |
|---|---|---|
| Classification | Second-generation retinoid | Second-generation retinoid |
| Lipophilicity | Lower | Higher |
| Elimination Half-Life | Approximately 49-50 hours | Approximately 120 days |
| Tissue Accumulation | Minimal accumulation in fat tissue | Significant accumulation in fat tissue |
| Metabolic Relationship | Active metabolite of etretinate | Prodrug of acitretin |
Chemical Classification within Aromatic Retinoids
Retinoids are classified into generations based on their chemical structure. Acitretin is a member of the second generation of retinoids, also known as mono-aromatic retinoids. ijdvl.comiranjd.irdermnetnz.org This classification is due to the replacement of the cyclic end group of the vitamin A molecule with a substituted aromatic ring. iranjd.ir This structural modification distinguishes it from the first-generation (non-aromatic) and third-generation (poly-aromatic) retinoids. iranjd.ir The chemical name for acitretin is (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid. nih.gov
Table 2: Generations of Retinoids
| Generation | Structural Characteristic | Examples |
|---|---|---|
| First Generation | Non-aromatic | Retinol, Tretinoin (B1684217), Isotretinoin |
| Second Generation | Mono-aromatic | Etretinate, Acitretin |
| Third Generation | Poly-aromatic | Adapalene, Tazarotene, Bexarotene |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H25NaO3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
sodium (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H26O3.Na/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4;/h7-13H,1-6H3,(H,22,23);/q;+1/p-1/b9-7+,11-10+,14-8+,15-12+; |
InChI Key |
ZLNPVBQOHHEBBD-WMOHYEITSA-M |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C)C)C)OC.[Na+] |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)[O-])C)C)C)C)OC.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for Acitretin (B1665447)
The established synthetic pathways to Acitretin predominantly involve the construction of the polyene chain through the coupling of key aromatic and aliphatic synthons. A common strategy revolves around the use of an aryl-substituted pentadienal derivative, which is then reacted with a suitable partner to elongate the side chain.
Utilizing Aryl-substituted Pentadienal as a Starting Material
A pivotal intermediate in many Acitretin syntheses is a C15 aryl-substituted phosphonium salt, namely 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide. google.comgoogle.comnewdrugapprovals.org This key building block contains the characteristic trimethyl-methoxyphenyl group of Acitretin and a five-carbon chain. The synthesis of this intermediate often starts from 4-methoxy-2,3,6-trimethylbenzaldehyde. researchgate.net
The carbon side chain is then constructed in a crucial step involving the reaction of this aryl-substituted pentadienyl phosphonium salt with a C5 component, such as 3-formyl crotonic acid or its ester. google.comgoogle.comnewdrugapprovals.org This reaction, typically a Wittig or a related olefination reaction, forms the nine-carbon side chain of the Acitretin backbone. However, a significant challenge in this step is controlling the stereochemistry of the newly formed double bond, which often results in a mixture of the desired (all-E)-isomer and undesired (Z)-isomers. google.comnewdrugapprovals.org
Reaction with Diesters in Presence of Base Catalysts
The condensation reactions central to Acitretin synthesis are highly dependent on the use of base catalysts. A variety of bases have been employed, ranging from strong inorganic bases like sodium hydride and alkali metal alkoxides to organic bases such as triethylamine and pyridine. google.comnewdrugapprovals.org The choice of base can significantly influence the reaction's efficiency and the ratio of geometric isomers produced. newdrugapprovals.org
Another relevant reaction in the synthesis of related polyene structures is the Stobbe condensation, which involves the reaction of a ketone or aldehyde with a succinic ester in the presence of a base to form an alkylidenesuccinic acid or a related derivative. researchgate.netwikipedia.orgjuniperpublishers.com While not the primary route for Acitretin itself, this type of base-catalyzed condensation highlights a fundamental approach to carbon-carbon bond formation in the synthesis of complex organic molecules.
Advanced Stereoselective Synthesis Approaches
To overcome the challenge of obtaining the pure all-trans isomer of Acitretin, more advanced and stereoselective synthetic strategies have been developed. These methods focus on maximizing the formation of the desired E-isomer at each step of the synthesis, thereby reducing the need for extensive purification.
C15+C5 Coupling Strategies
A refined and stereoselective approach to Acitretin synthesis involves a C15+C5 coupling strategy. researchgate.net In this methodology, a C15 aldehyde containing the aromatic ring and a portion of the polyene chain is coupled with a C5 unit to complete the molecule. A key aspect of this approach is the stereoselective synthesis of the (all-E)-C15-aldehyde, which sets the stage for the formation of the final all-trans product. researchgate.net This method offers greater control over the stereochemistry of the polyene chain compared to less convergent approaches.
Application of Wittig Reactions
The Wittig reaction is a cornerstone in the synthesis of Acitretin and other retinoids, providing a powerful tool for the formation of carbon-carbon double bonds. researchgate.netgoogle.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide. In the context of Acitretin synthesis, this typically involves the reaction of the C15 phosphonium salt with a C5 aldehyde or a derivative thereof. google.comgoogle.comnewdrugapprovals.org
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. quora.comwikipedia.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. wikipedia.org In the synthesis of Acitretin, where the all-trans configuration is desired, conditions are chosen to maximize the formation of the E-isomer. However, the formation of Z-isomers often remains a significant issue, necessitating subsequent isomerization steps. google.com
| Reaction | Reactants | Base | Solvent | Key Outcome |
| Wittig Olefination | 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide and 3-formyl-crotonic acid butyl ester | Sodium Hydride | Dimethylformamide | Formation of Acitretin ester with a trans:cis ratio of approximately 55:45. newdrugapprovals.org |
| Wittig Reaction | Substituted triphenyl phosphine salt and β-formyl crotonic acid | Alkali metal alkoxide or metal hydroxide | Isopropanol | Generation of a mixture of cis and trans isomers requiring further isomerization. google.com |
Application of Horner-Wadsworth-Emmons Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages, particularly in terms of stereoselectivity and ease of product purification. wikipedia.org The HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org This often leads to a higher proportion of the thermodynamically more stable (E)-alkene, which is highly desirable in the synthesis of Acitretin. wikipedia.org
| Reaction | Reactants | Base/Conditions | Key Outcome |
| HWE Condensation | 4-methoxy-2,3,6-trimethylbenzaldehyde and an E-phosphonate | n-BuLi, THF, -78 °C | Afforded the corresponding ester with a 2E,4E to 2Z,4E isomer ratio of 90:10. researchgate.net |
| Intramolecular HWE | (EtO)2P(O)CH2CO2---CHO | LiCl-DBU in MeCN or THF | E-selective formation of macrocyclic lactones (89-99% E selectivity). nih.gov |
| Modified HWE | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates and various aldehydes | (CF3)2CHONa | Highly Z-selective olefination (up to 98:2 Z:E ratio). mdpi.com |
Synthesis of Acitretin Analogs and Derivatives
The chemical architecture of acitretin, characterized by a substituted aromatic ring (the lipophilic moiety), a polyene spacer, and a carboxylic acid terminal group, offers multiple sites for modification. Research has primarily focused on altering the lipophilic part to enhance biological activity and on synthesizing various geometric isomers to understand the impact of the polyene chain's configuration.
Synthetic modifications to the lipophilic trimethylmethoxyphenyl group of acitretin are a key strategy for developing novel retinoids. These changes aim to influence the molecule's interaction with retinoid receptors and cellular binding proteins. The Wittig and Horner-Wadsworth-Emmons reactions are powerful and frequently employed methods for synthesizing these analogs, allowing for the coupling of various aromatic aldehydes or ketones with the polyene side chain. google.comresearchgate.net
A range of acitretin analogs has been synthesized by introducing different substituents on the aromatic ring. For instance, an analog featuring three methoxy groups on the aromatic ring demonstrated significant antiproliferative effects. google.comresearchgate.net Another synthetic approach has involved replacing the C7-C8 and C11-C12 double bonds with amide bonds, creating analogs with a highly electron-rich benzene ring in the lipophilic section. google.com Furthermore, the synthesis of an acitretin analog bearing a pyrene ring system in place of the standard lipophilic group has been accomplished, utilizing a Wittig reaction as a crucial step. google.com
Below is a table summarizing key synthetic analogs of acitretin with modifications in their lipophilic moiety.
| Analog Name/Description | Synthetic Method Highlight | Key Structural Modification |
| Analog with three methoxy groups | Horner-Wadsworth-Emmons or Wittig reaction | Introduction of three methoxy groups to the aromatic ring. google.comresearchgate.net |
| Amide-linked analogs | Coupling of N-Boc protected indole-3-carboxylic acid with 3,4,5-trimethoxyaniline. | Replacement of C7-C8 and C11-C12 double bonds with amide bonds. google.com |
| Pyrene-containing analog | Wittig reaction with triphenyl[1-(pyren-1-yl)ethyl]phosphonium bromide. | Replacement of the trimethylmethoxyphenyl group with a pyrene ring system. google.com |
This table is interactive. Click on the entries for more details where available.
The polyene side chain of acitretin can exist in various geometric configurations (cis/trans or E/Z isomers), with the all-trans form being the therapeutically used compound. The generation and control of these isomers are critical aspects of acitretin synthesis. The primary metabolite of acitretin is its 13-cis isomer, also known as isoacitretin (B1672207). nih.govijdvl.com
The synthesis of acitretin often results in a mixture of geometric isomers. nih.gov Controlling the stereochemistry of the double bonds is a significant challenge. Stereoselective synthesis methods aim to produce the desired all-trans isomer with high selectivity. One such C15+C5 synthetic route for acitretin yields the ester precursor as a mixture of 2E,4E and 2Z,4E isomers in a 90:10 ratio. researchgate.net
Photochemical isomerization is another technique employed in retinoid chemistry. For instance, a process for preparing 13-cis-retinoic acid involves the photochemical isomerization of an aqueous solution of alkali metal salts of a mixture of retinoic acid isomers. google.com While this specific patent addresses retinoic acid, the principle of using light to induce isomerization is applicable to other retinoids like acitretin.
The table below outlines different approaches for the generation of acitretin's geometric isomers.
| Method | Description | Target Isomer(s) |
| Stereoselective Synthesis | A C15+C5 synthetic pathway that results in a specific ratio of geometric isomers of the ester precursor. researchgate.net | Primarily all-trans (2E,4E) with a minor fraction of 2Z,4E isomer. |
| Chemical Isomerization | Treatment of a mixture of isomers with iodine to convert the cis-isomers to the more stable all-trans form. google.com | all-trans-Acitretin. |
| Metabolic Isomerization | In vivo conversion of all-trans-acitretin to its 13-cis isomer. nih.govijdvl.com | 13-cis-Acitretin (Isoacitretin). |
| Photochemical Isomerization | Use of light energy, often with a sensitizer like Bengal rose, to interconvert geometric isomers. google.com | Can be used to generate specific cis-isomers, such as 13-cis. |
This table is interactive. Click on the entries for more details where available.
Molecular and Cellular Mechanisms of Action
Downstream Molecular Signaling Pathways
Modulation of Gene Transcription and Expression
The principal mechanism of action for acitretin (B1665447) involves the direct regulation of gene transcription. dermnetnz.org Once in the cell, acitretin binds to and activates two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), which exist as α, β, and γ subtypes. nih.govdermnetnz.org
These activated receptors form heterodimers (RAR/RXR), which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. nih.govdermnetnz.org This binding event modulates the transcription of genes that are critical for controlling cellular differentiation, proliferation, and apoptosis. dermnetnz.org This action helps to normalize the hyperproliferation and abnormal differentiation of keratinocytes observed in conditions like psoriasis. dermnetnz.orgdrugbank.com
Regulation of RNA and DNA Synthesis
Acitretin's influence on RNA and DNA synthesis is primarily a downstream consequence of its effects on gene transcription rather than a direct inhibition of the synthesis machinery. By binding to nuclear receptors and altering the transcription of specific genes, acitretin regulates the levels of messenger RNA (mRNA) transcripts. This, in turn, affects the synthesis of proteins that are essential for cell cycle progression and proliferation.
The anti-proliferative effects of acitretin, which are central to its therapeutic action in hyperproliferative skin disorders, stem from this modulation of gene expression that leads to a reduction in excessive cell growth and, consequently, DNA synthesis. drugbank.comnih.gov For instance, acitretin causes an inhibition of ornithine decarboxylase, an enzyme that leads to the synthesis of polyamines, which are involved in cell growth and proliferation. drugbank.com
Interference with Signal Transducer and Activator of Transcription (STAT) Pathways (e.g., STAT1, STAT3)
Acitretin has been shown to interfere with the Signal Transducer and Activator of Transcription (STAT) signaling pathways, particularly involving STAT1 and STAT3. These transcription factors are key components of the JAK/STAT pathway, which is activated by various cytokines and plays a critical role in the inflammatory processes of skin disorders like psoriasis.
In studies using the human keratinocyte cell line HaCaT, acitretin treatment was found to inhibit cell proliferation by decreasing the expression of both STAT1 and STAT3. This suggests that acitretin's therapeutic effects may be partly mediated by down-regulating the activity of these STAT proteins, thereby reducing the inflammatory signaling cascade in keratinocytes. DrugBank data also identifies STAT3 as a target of acitretin. mdpi.com
Table 1: Effect of Acitretin on STAT Pathway Components in HaCaT Cells
| Component | Effect of Acitretin | Implication |
| STAT1 Expression | Decreased | Inhibition of pro-inflammatory signaling |
| STAT3 Expression | Decreased | Inhibition of keratinocyte proliferation |
Impact on Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in the pathogenesis of various immune-mediated inflammatory skin diseases, including psoriasis. The pathway integrates signals from external stimuli to control protein synthesis and other cellular processes that can lead to the hyperproliferation of skin cells.
While the PI3K/Akt/mTOR pathway is a recognized driver in inflammatory skin conditions, direct modulation of this pathway is not considered a primary mechanism of action for acitretin based on current evidence. Its therapeutic effects are more directly attributed to the modulation of nuclear receptors and other signaling pathways like STAT.
Stimulation of Alpha-Secretase ADAM10
A significant molecular effect of acitretin is the stimulation of the alpha-secretase ADAM10 (A Disintegrin and Metalloproteinase Domain-containing protein 10). This enzyme is involved in the non-amyloidogenic processing of the amyloid precursor protein (APP).
Research has demonstrated that acitretin enhances ADAM10 gene expression and activity. nih.gov The proposed mechanism involves acitretin displacing atRA from CRABP, making more atRA available to bind to RAR/RXR heterodimers. These heterodimers then act on the promoter region of the ADAM10 gene to stimulate its transcription. nih.gov One study identified the half-maximal effective concentration (EC50) for acitretin's stimulation of ADAM10 promoter activity to be 1.5 µM. nih.gov This stimulation leads to an increase in the mature ADAM10 protein, resulting in enhanced alpha-secretase activity.
Table 2: Research Findings on Acitretin's Stimulation of ADAM10
| Finding | Study Type | Result |
| ADAM10 Promoter Activity | In vitro (Neuroblastoma cells) | Stimulated with an EC50 of 1.5 µM |
| Mature ADAM10 Protein | In vitro (Neuroblastoma cells) | Increased levels |
| Alpha-secretase vs. Beta-secretase activity | In vitro (Neuroblastoma cells) | Two- to three-fold increase in the ratio |
| Aβ40 and Aβ42 levels | In vivo (APP/PS1-21 transgenic mice) | Reduction after intracerebral injection |
Cellular Homeostasis and Differentiation Modulation
Acitretin plays a crucial role in normalizing the hyperproliferative and aberrant differentiation of keratinocytes, which are characteristic features of various skin disorders. nih.govnih.gov This is achieved through its interaction with nuclear retinoid receptors (RARs and RXRs), which modulates the transcription of genes involved in cellular growth and differentiation. nih.gov In conditions like psoriasis, acitretin helps to restore the normal structure and function of the epidermis by promoting the differentiation of keratinocytes and reducing their abnormal proliferation. nih.gov It has been observed that acitretin can down-regulate the levels of IL-36β and IL-36γ expression induced by IL-17A in keratinocytes, cytokines that are implicated in psoriatic inflammation. nih.gov Furthermore, studies have shown that acitretin treatment can lead to a decrease in the recruitment of cycling epidermal cells and modulate the expression of proteins involved in keratinization, such as filaggrin and involucrin. nih.gov
| Cellular Process | Effect of Acitretin | Key Molecular Targets/Pathways |
|---|---|---|
| Proliferation | Inhibition of excessive growth | Down-regulation of cycling cells nih.gov |
| Differentiation | Normalization of aberrant differentiation | Modulation of filaggrin and involucrin expression nih.gov |
| Inflammation | Reduction of inflammatory responses | Inhibition of IL-17A-induced IL-36β and IL-36γ expression nih.gov |
Acitretin has been shown to inhibit cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase. ijdvl.com This effect is attributed to its ability to modulate the expression of key cell cycle regulatory proteins. While the precise mechanisms for acitretin are still being fully elucidated, studies on other retinoids, such as 13-cis retinoic acid, have demonstrated an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21 and a decrease in the expression of cyclin D1. nextstepsinderm.comnih.gov The upregulation of p21 leads to the inhibition of CDK2 and CDK4 activity, which are essential for the progression of the cell cycle from the G1 to the S phase. termedia.pl By arresting cells in the G0/G1 phase, acitretin effectively reduces the number of proliferating cells in the epidermis. ijdvl.com
| Cell Cycle Phase | Effect of Acitretin | Associated Molecular Changes |
|---|---|---|
| G0/G1 | Arrest | Increased p21 expression, Decreased cyclin D1 expression nextstepsinderm.comnih.gov |
Acitretin has been found to induce autophagy, a cellular process of self-digestion that is crucial for maintaining cellular homeostasis by removing damaged organelles and misfolded proteins. ijdvl.com The induction of autophagy by acitretin is linked to its ability to negatively regulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. ijdvl.com The mTOR pathway is a central regulator of cell growth and proliferation and a key inhibitor of autophagy. nih.govfrontiersin.org By suppressing the PI3K/Akt/mTOR pathway, acitretin relieves the inhibition of autophagy, leading to the formation of autophagosomes and subsequent degradation of cellular components. ijdvl.com This process may contribute to the therapeutic effects of acitretin in inflammatory skin conditions.
Retinoids, including acitretin, have been shown to influence the synthesis of glycoproteins and mucopolysaccharides in the skin. These molecules are essential components of the extracellular matrix and cell surfaces, playing roles in cell adhesion, signaling, and maintaining the skin's barrier function. Studies on the parent compound of acitretin, etretinate (B1671770), have revealed selective changes in the glycoconjugates of keratinocyte membranes. nih.gov Furthermore, research on retinoic acid has demonstrated its ability to alter the glycosylation pattern of the epidermal cell surface. nih.gov Retinoids can also lead to an increased synthesis of mucopolysaccharides, such as hyaluronic acid, which is known for its ability to retain water. These alterations in glycoprotein and mucopolysaccharide synthesis may contribute to the changes in skin texture and function observed during acitretin therapy.
Immunomodulatory Mechanisms at the Cellular Level
Acitretin exerts significant immunomodulatory effects by influencing the function of various immune cells within the skin. It has been shown to modulate the activity of T-cells, which are key players in the pathogenesis of inflammatory skin diseases. nih.gov The proposed mechanisms include the inhibition of lymphocytic blastogenesis and the stimulation of T-cell-mediated cytotoxicity.
Furthermore, acitretin can influence antigen-presenting cells. It has been suggested that acitretin's immunomodulatory properties may be attributed to its effects on Langerhans cells. nih.gov Studies have also shown that acitretin can promote the differentiation of myeloid-derived suppressor cells (MDSCs), which are immature myeloid cells with immunosuppressive functions, into macrophages and dendritic cells. Specifically, acitretin promotes the differentiation of MDSCs into CD206+ M2 macrophages and CD11c+MHC-II+ dendritic cells, which can contribute to the resolution of inflammation. In a direct comparison, the immunomodulatory effects of the dual RAR and RXR agonist alitretinoin on dendritic cells were found to be more pronounced than those of acitretin.
| Immune Cell Type | Effect of Acitretin | Observed Cellular/Molecular Changes |
|---|---|---|
| T-Cells | Modulation of activity | Inhibition of blastogenesis, stimulation of cytotoxicity |
| Langerhans Cells | Modulation of function | Presumed target for immunomodulatory properties nih.gov |
| Myeloid-Derived Suppressor Cells (MDSCs) | Promotion of differentiation | Differentiation into M2 macrophages and dendritic cells |
| Dendritic Cells | Modulation of function | Altered maturation and cytokine secretion |
Hindrance of Proinflammatory Cytokine Expression (e.g., MRP-8, IFN-γ)
A key aspect of Acitretin's mechanism is its anti-inflammatory effect, which is partly achieved by hindering the expression of proinflammatory cytokines. nih.gov Research has demonstrated that Acitretin can suppress the expression of several key inflammatory mediators. nih.govnih.gov This includes Migration Inhibitory Factor-Related Protein-8 (MRP-8) and Interferon-gamma (IFN-γ). nih.gov By reducing the levels of these cytokines, Acitretin helps to mitigate the inflammatory cascades that drive hyperproliferation and abnormal differentiation of keratinocytes. nih.gov
Table 1: Proinflammatory Cytokines Hindered by Acitretin
| Cytokine | Function in Inflammatory Response | Reference |
|---|---|---|
| Interferon-gamma (IFN-γ) | A key Th1 cytokine that stimulates keratinocyte proliferation. | nih.govnih.gov |
| MRP-8 (S100A8) | A damage-associated molecular pattern (DAMP) molecule that promotes inflammation. | nih.gov |
| Interleukin-6 (IL-6) | A pleiotropic cytokine with significant pro-inflammatory roles. | nih.gov |
Modulation of Myeloid-Derived Suppressor Cells (MDSCs) Differentiation
Recent studies have uncovered a novel mechanism of Acitretin involving its effect on Myeloid-Derived Suppressor Cells (MDSCs). frontiersin.org In certain inflammatory conditions like psoriasis, there is an expansion of MDSCs in peripheral blood and skin lesions. frontiersin.orgnih.govnih.gov Acitretin has been shown to reduce the numbers of these immature myeloid cells. frontiersin.orgnih.gov It achieves this not by eliminating the cells, but by promoting their differentiation into mature, functional immune cells such as macrophages and dendritic cells. frontiersin.orgnih.gov
This effect is mediated, at least in part, by Acitretin's ability to increase the expression of glutathione (B108866) synthase (GSS) and the subsequent accumulation of glutathione (GSH) within the MDSCs. frontiersin.orgnih.gov This process appears to be dependent on the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. frontiersin.orgnih.gov
Promotion of Macrophage (M2) and Dendritic Cell Differentiation
Acitretin selectively promotes the differentiation of MDSCs into specific types of mature cells. It has been demonstrated to particularly encourage the development of CD206+ M2 macrophages and CD11c+MHC-II+ dendritic cells. frontiersin.orgnih.govnih.gov M2 macrophages are generally considered to have anti-inflammatory and tissue-repair functions, contrasting with the pro-inflammatory M1 phenotype. nih.gov By steering differentiation towards this M2 lineage, Acitretin helps to resolve inflammation and promote healing. nih.govresearchgate.net The promotion of dendritic cell differentiation also contributes to the modulation of the adaptive immune response. frontiersin.org
Inhibition of Macrophage (M1) Differentiation
Concurrently with promoting M2 macrophage differentiation, Acitretin actively inhibits the differentiation of MDSCs into pro-inflammatory CD86+ M1 macrophages. frontiersin.orgnih.gov This inhibition of the M1 lineage is a critical component of its anti-inflammatory action, as M1 macrophages are known to produce a range of pro-inflammatory cytokines that perpetuate the inflammatory cycle. frontiersin.org Interestingly, the inhibition of M1 differentiation by Acitretin appears to persist even when glutathione synthesis is blocked, suggesting that this effect may be regulated by a distinct or particularly robust mechanism. researchgate.net
Table 2: Acitretin's Influence on MDSC Differentiation
| Cell Type | Marker | Acitretin's Effect | Functional Implication | Reference |
|---|---|---|---|---|
| M2 Macrophage | CD206+ | Promotion | Anti-inflammatory, Tissue Repair | frontiersin.orgnih.govresearchgate.net |
| Dendritic Cell | CD11c+MHC-II+ | Promotion | Modulation of Adaptive Immunity | frontiersin.orgnih.govresearchgate.net |
| M1 Macrophage | CD86+ | Inhibition | Reduction of Pro-inflammatory Signaling | frontiersin.orgnih.govresearchgate.net |
Increase in Interleukin-6 (IL-6) Levels within Specific Biological Contexts
The relationship between Acitretin and Interleukin-6 (IL-6), a pleiotropic cytokine with prominent pro-inflammatory roles, is complex. nih.govsemanticscholar.org Several studies firmly place IL-6 as a key inflammatory cytokine in conditions like psoriasis, with its levels often correlating with disease activity. nih.gov In this context, Acitretin's mechanism of action has been reported to include the hindrance of IL-6 expression. nih.gov However, it is important to consider that the biological context can influence cytokine responses. While the predominant evidence points towards Acitretin contributing to a reduction in IL-6 as part of its anti-inflammatory effect in psoriatic disease, the specific biological milieu may dictate the ultimate outcome of its immunomodulatory actions. termedia.pl
Interference with Lymphocyte Proliferation
The mechanism for this interference may involve the JAK/STAT signaling pathway. Studies have shown that Acitretin can inhibit the proliferation of keratinocytes by down-regulating the expression of STAT1 and STAT3, key signal transducers that are activated by pro-inflammatory cytokines like IFN-γ and IL-6. nih.govnih.gov While some reports suggest Acitretin has little direct effect on certain T-cell subsets like Th1 and Th17, its ability to inhibit key signaling pathways and reduce the inflammatory milieu indirectly interferes with the proliferative signals that sustain the disease process. frontiersin.orgnih.gov
Metabolic Pathways and Biochemical Interconversion
Primary Metabolic Transformations
The metabolism of acitretin (B1665447) involves a series of enzymatic and non-enzymatic processes that convert the parent compound into more polar and excretable forms. These transformations are crucial for the drug's pharmacokinetics and eventual elimination.
Isomerization to 13-cis-Acitretin (Isoacitretin)
A primary metabolic step for acitretin is its isomerization to its 13-cis geometric isomer, commonly known as isoacitretin (B1672207) (or cis-acitretin) nih.goviarc.frdrugbank.comdrugs.comiranjd.irnih.govnih.gov. This isomerization occurs readily in the systemic circulation karger.com. While acitretin is the all-trans form, isoacitretin represents the cis configuration at the C-13 position of the polyene chain iarc.fr. Both acitretin and isoacitretin are found in plasma after administration of acitretin iarc.fr. The formation of cis-acitretin is not significantly altered by the dose or whether acitretin is administered with or without food drugs.comnih.gov.
Role of Glutathione (B108866) in Isomer Interconversion
Glutathione has been identified as a catalyst in the interconversion between acitretin and its 13-cis isomer, isoacitretin iarc.frnih.gov. While the precise mechanisms are complex, glutathione's role suggests a potential involvement in redox-related pathways influencing retinoid isomer stability or transformation iarc.frnih.govnih.gov.
Demethylation Processes
Acitretin undergoes demethylation, specifically O-demethylation, as part of its metabolic breakdown iarc.frnih.govtandfonline.com. This process involves the removal of a methyl group, typically from an ether linkage, leading to the formation of hydroxylated metabolites. These demethylated products are then subject to further conjugation and excretion iarc.frnih.govtandfonline.com.
Glucuronidation and Conjugate Formation
Glucuronidation is a significant metabolic pathway for acitretin and its metabolites, including isoacitretin nih.goviarc.frnih.govtandfonline.comresearchgate.net. This phase II metabolic process involves the conjugation of the drug or its metabolites with glucuronic acid, forming water-soluble glucuronide conjugates nih.goviarc.frnih.govtandfonline.com. These conjugates, such as beta-glucuronide derivatives, are more readily excreted via the bile into the feces or through the kidneys into the urine nih.goviarc.frresearchgate.net.
Chain Shortening of Metabolites
Acitretin and its isomers are further metabolized through chain shortening mechanisms iarc.frdrugbank.comnih.govtandfonline.comdrugs.com. This process involves the degradation of the polyene side chain, resulting in metabolites with shorter carbon chains iarc.frdrugbank.comnih.govtandfonline.comdrugs.com. Beta-oxidation, a process typically associated with fatty acid metabolism, has also been implicated in the shortening of the acitretin chain, particularly after conjugation with coenzyme A to form acitretinoyl-CoA ontosight.ai. These chain-shortened products are then conjugated and excreted drugbank.comnih.govtandfonline.comdrugs.com.
Alpha-oxidation
Excretion Pathways and Half-Life
The elimination of acitretin and its metabolites occurs through both renal and biliary routes. Metabolites and conjugates are excreted in the feces, accounting for approximately 34% to 54% of the administered dose, and in the urine, accounting for approximately 16% to 53% nih.govdrugbank.comdrugs.com.
The pharmacokinetic profile of acitretin is characterized by a relatively short elimination half-life compared to its precursor, etretinate (B1671770) iarc.fractasdermo.orgactasdermo.orgijdvl.combiomolther.org.
Table 1: Elimination Half-Lives of Acitretin and Isoacitretin
| Compound | Mean Elimination Half-Life (hours) | Range (hours) |
|---|---|---|
| Acitretin | 49 | 33 - 96 |
*Data compiled from multiple sources nih.govdrugbank.comdrugs.comactasdermo.orgactasdermo.org.
Table 2: Excretion Routes of Acitretin and Metabolites
| Route | Percentage of Dose |
|---|---|
| Feces | 34% - 54% |
*Data compiled from multiple sources nih.govdrugbank.comdrugs.com.
It is important to note that acitretin can undergo reverse metabolism to etretinate, particularly in the presence of alcohol, which can prolong the elimination period and potential teratogenic effects nih.govactasdermo.orgijdvl.combiomolther.orghres.camedicaljournalssweden.se.
Compound List
Acitretin
13-cis-Acitretin (Isoacitretin, cis-acitretin)
Etretinate
Glutathione
Acitretinoyl-CoA
Glucuronic acid
Beta-glucuronide conjugates
Reverse Metabolism and Esterification to Etretinate
A significant aspect of acitretin's metabolism is its potential for reverse metabolism, specifically the esterification to etretinate. Etretinate is the ethyl ester of acitretin and was a precursor drug, but acitretin itself can be converted back to etretinate under certain conditions actasdermo.orgijdvl.com.
Biochemical Mechanism of Etretinate Formation
The conversion of acitretin to etretinate involves an esterification process, where an ethyl group is added to the carboxylic acid moiety of acitretin actasdermo.orgnih.gov. In vitro studies using human liver microsomes suggest a mechanism that requires ethanol (B145695) and cofactors such as CoA and ATP nih.gov. It is hypothesized that microsomal ligase enzymes may form an intermediate ester between CoA and acitretin, which is then trans-esterified by ethanol nih.gov. The metabolism of ethanol to acetyl-CoA may also contribute to enhancing this conversion researchgate.net.
Role of Ethanol as a Potentiating Factor in Re-esterification
Ethanol has been identified as a key potentiating factor in the re-esterification of acitretin to etretinate actasdermo.orgijdvl.comresearchgate.netactasdermo.orgnih.govabbvie.cafda.govnih.govactasdermo.orgiranjd.ir. Alcohol consumption can promote this reverse metabolism, leading to the formation of etretinate in the body actasdermo.orgijdvl.comresearchgate.net. Studies indicate a trend where higher alcohol intake correlates with an increased risk of etretinate formation and higher plasma etretinate levels researchgate.net. This interaction is significant because etretinate is highly teratogenic and possesses a much longer elimination half-life than acitretin, potentially prolonging teratogenic risk actasdermo.orgresearchgate.netactasdermo.orgabbvie.ca.
Unidentified Factors Associated with Transesterification
While ethanol is a known potentiating factor, the precise biochemical mechanism governing the conversion of acitretin to etretinate has not been fully elucidated nih.govijdvl.comfda.govnih.govwikidoc.orgresearchgate.net. It remains unclear whether other substances, besides ethanol, are involved or associated with this transesterification process nih.govijdvl.comactasdermo.orgfda.govnih.govwikidoc.orgresearchgate.net.
Interactions with Endogenous Retinoid Metabolism
The interaction of acitretin with the body's natural retinoid system, particularly with retinol (B82714) and its derivatives, has been investigated.
Effect on Retinol and 3,4-Didehydroretinol Levels
Studies examining acitretin therapy in patients have found that the concentrations of endogenous retinoids, specifically retinol and 3,4-didehydroretinol, in plasma, epidermis, and subcutaneous tissue remained largely unchanged nih.govmedicaljournalssweden.semedicaljournals.se. These findings suggest that acitretin exhibits no or only minimal interaction with the metabolism of endogenous vitamin A forms during therapeutic use nih.govmedicaljournalssweden.semedicaljournals.se.
Elimination Pathways of Metabolites and Conjugates
Following absorption and metabolism, acitretin and its primary metabolite, cis-acitretin, are eliminated from the body through both renal and fecal routes nih.govdrugbank.comactasdermo.orgactasdermo.orgnih.gov. The drug and its isomer are further metabolized into chain-shortened breakdown products and various conjugates nih.govdrugbank.com. These metabolites and conjugates are excreted via the kidneys (accounting for approximately 16% to 53% of the dose) and through the feces (accounting for approximately 34% to 54% of the dose) nih.govdrugbank.comactasdermo.orgactasdermo.orgnih.gov. Some metabolites may also be eliminated as acyl-β-glucuronide derivatives in the bile iarc.fr.
Metabolite Excretion Summary
| Excretion Route | Percentage of Dose |
| Feces | 34% - 54% nih.govdrugbank.comactasdermo.orgactasdermo.orgnih.gov |
| Urine | 16% - 53% nih.govdrugbank.comactasdermo.orgactasdermo.orgnih.gov |
Compound List
Acitretin
Etretinate
cis-acitretin (13-cis-acitretin)
Retinol
3,4-Didehydroretinol
Acitretin conjugates
Chain-shortened breakdown products
Acyl-β-glucuronide derivatives
Preclinical Pharmacological and Cellular Research Models
In Vitro Cellular Studies
Acitretin (B1665447) has been the subject of numerous in vitro studies to elucidate its cellular and molecular mechanisms of action. These investigations have utilized a variety of cell culture models, including both transformed and normal cells, to explore its effects on proliferation, differentiation, and other key cellular processes.
Acitretin demonstrates notable effects on the proliferation and growth of various transformed cell lines. In cultures derived from hyperproliferative conditions, such as neoplasia, acitretin generally modulates cell proliferation. nih.gov It has been shown to cause regression or inhibit the further growth and development of several established or transplantable carcinoma cell lines. nih.gov
For instance, in the human cutaneous squamous cell carcinoma (SCC) cell line SCL-1, acitretin has been found to significantly inhibit cell proliferation in a dose- and time-dependent manner. nih.gov This inhibitory effect is potent and specific to neoplastic cells, as it induces apoptosis, or programmed cell death, in the skin cancer cells. nih.gov The mechanism appears to involve the CD95 (Fas) signaling pathway, a key regulator of apoptosis. nih.gov
Furthermore, studies on the human cutaneous T cell lymphoma (CTCL) cell line Hut78 have shown that acitretin can inhibit cell proliferation. e-century.us In these cells, acitretin treatment slowed cell growth and led to morphological changes such as cell shrinkage and disruption. e-century.us As an inducer of cell differentiation, acitretin may also enhance the sensitivity of cancer cells to other therapies. e-century.us
Table 1: Effects of Acitretin on Transformed Cell Lines
| Cell Line | Histotype | Key Findings |
|---|---|---|
| SCL-1 | Cutaneous Squamous Cell Carcinoma | Inhibits cell proliferation and induces apoptosis via the CD95 signaling pathway. nih.gov |
| Hut78 | Cutaneous T Cell Lymphoma | Inhibits cell proliferation and slows cell growth. e-century.us |
| Various Carcinoma Lines | Carcinoma | Causes regression or inhibits further growth and development. nih.gov |
The effects of acitretin have also been extensively studied in normal epidermal cells. In non-malignant keratinocytes (HaCaT cells), acitretin exhibits minimal inhibitory or toxic effects on cell growth and proliferation, highlighting its specificity for neoplastic cells. nih.gov
In models of reconstructed human epidermis (RHE), topical application of acitretin modulates epidermal morphology and the expression of differentiation biomarkers. episkin.comcore.ac.uk Specifically, acitretin treatment leads to:
A reduction in keratohyalin granules and filaggrin expression in the granular layer (stratum granulosum). episkin.comcore.ac.uk
A loss of keratin 10 expression in the spinous layer (stratum spinosum). episkin.com
An increase in keratin 19 expression throughout all viable cell layers. episkin.comcore.ac.uk
These effects on keratinocyte differentiation are similar to those observed with other retinoids like tretinoin (B1684217) and tazarotene. episkin.comcore.ac.uk Additionally, acitretin appears to be less irritating in these models, as evidenced by a less pronounced release of pro-inflammatory cytokines IL-1a and IL-8 compared to other retinoids. episkin.com
Acitretin is one of several retinoids that can induce differentiation in human myelomonocytic leukemia cell lines such as HL-60 and U937. nih.gov In studies comparing the capacity of various retinoids to induce differentiation in HL-60 cells, acitretin was found to be effective, although its potency varied relative to other compounds like tretinoin and isotretinoin. nih.gov The differentiation-inducing effect of retinoids like acitretin in these cell lines can be potentiated by the addition of various cytokines, such as interferon (IFN) gamma, granulocyte colony-stimulating factor, and others. nih.gov While cytokines alone may not induce differentiation, their combination with acitretin increases the differentiation response. nih.gov In U937 cells, lower levels of differentiation induction were generally observed compared to HL-60 cells. nih.gov
Recent research has identified a role for acitretin in promoting neuronal development, using the human neuroblastoma cell line SH-SY5Y as a model. researchgate.netnih.govnih.gov Acitretin effectively promotes the differentiation of these neuroblastoma cells into functional, neuron-like cells. researchgate.netnih.govnih.gov This process involves the cells withdrawing from the cell cycle and beginning to express typical neuronal markers, acquiring a phenotype and function similar to primary neurons. nih.gov
A key finding in these studies is acitretin's ability to upregulate the expression of specific neuronal markers. researchgate.netnih.govnih.gov Treatment with acitretin leads to a significant increase in the expression of:
β-III tubulin : An early marker of neuronal differentiation, β-III tubulin is significantly immunolabeled in the extended neurites and branches of acitretin-treated SH-SY5Y cells. nih.govfrontiersin.org
Neurofilament Heavy Chain (NFH) : A marker of mature neurons, NFH expression is also upregulated. researchgate.netnih.govnih.gov NFH staining is primarily observed in the cell bodies, forming the cytoskeleton, and in some elongated axons. nih.gov
The expression of both β-III tubulin and NFH was shown to be upregulated after four days of treatment with acitretin. nih.gov Continued treatment resulted in a sustained significant increase in NFH protein expression after seven days, suggesting that acitretin guides the cells into a stage of gradual differentiation and maturation. nih.gov
Table 2: Neuronal Markers Upregulated by Acitretin in SH-SY5Y Cells
| Neuronal Marker | Type | Location of Expression | Significance |
|---|---|---|---|
| β-III Tubulin | Early Neuronal Marker | Extended neurites and branches nih.gov | Indicates initiation of neuronal differentiation. frontiersin.org |
| NFH (Neurofilament Heavy Chain) | Mature Neuronal Marker | Cell bodies and some elongated axons nih.gov | Indicates progression to a more mature neuronal phenotype. nih.gov |
Beyond morphological and protein expression changes, studies have confirmed that the neurons differentiated by acitretin are functionally active. researchgate.netnih.gov Using techniques such as whole-cell patch clamping and microelectrode array assays, researchers have demonstrated that acitretin-treated neurons generate electrical spikes. researchgate.netnih.gov These electrical signals, which can be described as evoked action potentials, are similar to those generated by mature neurons, indicating the development of functional electrical properties. researchgate.netnih.gov The electrically evoked compound action potential (eCAP) represents the synchronous firing of a population of nerve fibers, a characteristic of functional neuronal networks. nih.govfrontiersin.org This demonstrates that acitretin not only induces a neuronal-like appearance but also fosters the development of functional excitatory neurons. nih.gov
Neuronal Differentiation Studies (e.g., Human Neuroblastoma SH-SY5Y Cells)
Influence on Neuron Development-Related Gene Expression
Acitretin has been shown to promote the differentiation of human neuroblastoma SH-SY5Y cells into neuronal cells. This process is accompanied by significant changes in the expression of genes associated with neuron development-related pathways. nih.govnih.gov
RNA sequencing and bioinformatics analyses of SH-SY5Y cells treated with Acitretin identified notable alterations in the expression of specific genes crucial for neurodevelopment. Among these, the expression of SSPO (Sub-commissural organ-spondin) and KCNT1 (Potassium Sodium-Activated Channel Subfamily T Member 1) was significantly changed. nih.gov Further analysis suggested that PRKCA (Protein Kinase C Alpha) and CAMK2B (Calcium/Calmodulin-Dependent Protein Kinase II Beta) are key genes that may play important roles in the mechanism by which Acitretin fosters neurodevelopment. nih.govnih.gov In these pathways, the expression of PRKCA and CAMK2B decreases during the Acitretin-induced differentiation process. nih.gov Functionally, neurons differentiated with Acitretin were observed to generate electrical spikes characteristic of mature neurons. nih.gov
Keratinocyte Cell Line Studies (e.g., HaCaT Cells)
Studies using the immortal human keratinocyte cell line, HaCaT, have demonstrated that Acitretin has a notable inhibitory effect on cell proliferation. nih.gov This antiproliferative action is both dose- and time-dependent. nih.gov While Acitretin significantly inhibits the growth of neoplastic keratinocytes, it has been shown to have minimal toxic effects on the proliferation of non-malignant HaCaT cells, suggesting a degree of specificity for neoplastic cells. nih.gov
The mechanism behind this antiproliferative effect in HaCaT cells involves the modulation of specific signaling pathways. Research indicates that Acitretin inhibits HaCaT cell proliferation by down-regulating the expression of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3. nih.govresearchgate.net This suggests Acitretin's therapeutic effect in hyperproliferative skin disorders may be mediated through its influence on the JAK/STAT signaling pathway. nih.gov
Table 1: Effect of Acitretin on HaCaT Cell Proliferation
| Acitretin Concentration (µmol/L) | Inhibition Rate of Cell Growth (%) |
|---|---|
| 0.01 | 13.70 |
| 50 | 67.73 |
Data derived from a study measuring HaCaT cell proliferation via MTT assay, showing a dose-dependent increase in growth inhibition. nih.gov
Antiproliferative Activity in Human Breast MCF-7 Epithelial Cells
Acitretin has demonstrated antiproliferative activity in the human mammary carcinoma cell line, MCF-7. nih.govnih.gov Studies have shown that Acitretin inhibits the proliferation of these estrogen receptor-positive breast cancer cells in a significant, dose-dependent manner. researchgate.net This inhibitory effect has been observed across a range of concentrations when cells were cultured in a serum-containing medium to mimic in vivo conditions. researchgate.net
Table 2: Antiproliferative Effect of Acitretin on MCF-7 Cells
| Acitretin Concentration (M) | Effect |
|---|---|
| 10⁻⁷ to 10⁻⁵ | Significant, dose-dependent inhibition of cell proliferation |
Summary of findings from a study assessing MCF-7 cell proliferation using a WST-1 assay after 72 hours of incubation with Acitretin. researchgate.net
Studies on Rat Bladder Carcinoma Cells
Preclinical research specifically investigating the direct effects of Acitretin on rat bladder carcinoma cell lines is limited in the available literature. While other retinoids, such as 13-cis-retinoic acid, have been shown to inhibit bladder carcinogenesis in rat models, specific studies detailing the cellular and molecular effects of Acitretin on rat bladder tumor cells were not identified. nih.govnih.gov In vitro studies on bladder cancer have often utilized human cell lines, where various retinoids have shown effects ranging from cytostatic to proliferative, depending on the specific compound and cell line. mdpi.com
Ex Vivo Tissue and Organ Culture Models
Reversal of Squamous Metaplasia in Tracheal Explants
Ex vivo organ culture models using hamster tracheas have been instrumental in demonstrating the ability of retinoids to reverse squamous metaplasia, a condition induced by vitamin A deficiency. nih.govnih.gov In these models, treatment of tracheal explants exhibiting metaplastic lesions with retinoids like beta-retinoic acid leads to a restoration of normal tracheal epithelium. nih.gov
The mechanism of this reversal involves several cellular changes:
Inhibition of Basal Cell Proliferation : Retinoid treatment significantly inhibits the [3H]-thymidine labeling indices in basal cells, thereby preventing hyperplasia and restoring normal cell replication rates. nih.gov
Stimulation of Mucous Cell Proliferation : Conversely, retinoids stimulate the labeling indices in mucous cells, promoting their proliferation. nih.gov
Epithelial Remodeling : At the ultrastructural level, retinoids induce the degeneration and extrusion of metaplastic cells, differentiation of some basal cells into secretory cells, and repopulation of the epithelium by mucous cells. nih.gov
These effects are largely limited to the metaplastic areas, with the adjoining, uninvolved epithelium remaining mostly unaltered. nih.gov
Modulation of Keratin Ratios in Human Epidermal Cell Cultures
Retinoids, including Acitretin, are known to normalize epidermal cell proliferation, differentiation, and cornification. ijdvl.comnih.gov In human epidermal cell cultures, retinoids exert a profound influence on keratin gene expression, thereby modulating the ratios of different keratin proteins. researchgate.net
Treatment with retinoic acid can inhibit the differentiation processes in cultured keratinocytes. This affects which keratins are expressed. For instance, in response to elevated retinoid levels, keratinocytes can be induced to express keratins KRT13 and KRT19, which are typically found in non-cornified epithelia. Furthermore, studies in animal models have shown that Acitretin treatment can improve the terminal differentiation of the epidermis, leading to a redistribution of key structural keratins like K10 and K14 into a pattern that more closely resembles normal, healthy tissue. researchgate.net
Perfusion Studies in Isolated Organs (e.g., Rat Liver Metabolism)
The metabolism of acitretin has been investigated using in situ isolated perfused rat liver models to understand its hepatic biotransformation. tandfonline.com In this model, acitretin undergoes several metabolic processes, including α-oxidation, chain shortening, O-demethylation, and glucuronidation. tandfonline.com This is in contrast to its 13-cis isomer, isoacitretin (B1672207), which almost exclusively undergoes glucuronidation as its major metabolic pathway in the same model. tandfonline.com The differences in the hepatic metabolism between these two isomers may account for their differing pharmacokinetics. tandfonline.com
Studies in ovariectomized rats, a model for estrogen deficiency, have also shown that acitretin can influence the hepatic metabolism of bile, bile acids, and lipids. nih.gov In these studies, administration of acitretin led to a decrease in the secretion of bile and bile cholesterol. nih.gov Certain retinoids have been shown to induce the hepatic cytochrome P-450 enzyme system in rats, and there is evidence to suggest that acitretin may induce its own metabolism. nih.gov
Table 1: Metabolic Pathways of Acitretin in Perfused Rat Liver
| Metabolic Process | Observed for Acitretin | Observed for Isoacitretin |
|---|---|---|
| α-oxidation | Yes | No |
| Chain shortening | Yes | No |
| O-demethylation | Yes | No |
Drug Deposition Studies in Skin (e.g., from human biopsy samples)
The distribution and concentration of acitretin in human skin have been evaluated using various biopsy techniques. Studies have utilized punch biopsies, shave biopsies, and the suction blister technique to quantify drug levels in the skin following both oral and topical administration. nih.gov Research has shown that drug concentrations in the skin after systemic (oral) application in a steady-state situation are comparable to the concentrations achieved after a single 24-hour topical application of a saturated acitretin formulation. nih.gov
In a prospective study involving patients with plaque psoriasis, skin biopsies were taken before and after four months of acitretin therapy. The study evaluated histological features and immunohistochemical reactions, showing that acitretin therapy improved histological and immunohistochemical markers typical of psoriasis. researchgate.net For instance, epidermal thickness, as well as the positivity for cytokeratin 16 (CK16) and the proliferation marker Ki67, were reduced after treatment. researchgate.net
Furthermore, ex vivo skin deposition studies using human cadaver skin have been employed to assess the potential of novel topical formulations. One study found that acitretin loaded into nanostructured lipid carriers (ActNLCs) showed significantly higher deposition in human cadaver skin compared to a plain acitretin gel. ijdvl.com
Table 2: Histological and Immunohistochemical Changes in Psoriatic Skin Biopsies After Acitretin Treatment
| Parameter | Before Treatment | After Treatment | Statistical Significance |
|---|---|---|---|
| Epidermal Thickness | Increased | Reduced | p < 0.01 |
| Suprapapillary Plate Thickness | No significant change | No significant change | p > 0.05 |
| Epidermal/Suprapapillary Thickness Ratio | Higher | Lower | p < 0.01 |
| Cytokeratin 10 (CK10) Positivity | Lower | Higher | p < 0.01 |
| Cytokeratin 16 (CK16) Positivity | Increased | Reduced | p < 0.01 |
| Ki67 Index | Increased | Reduced | p < 0.01 |
In Vivo Animal Models for Mechanistic Exploration
Studies in Mouse Models for Skin Conditions (e.g., Psoriasis-like Models induced by imiquimod)
The imiquimod (IMQ)-induced psoriasis mouse model is a widely used preclinical system for investigating the pathogenesis of psoriasis and evaluating new treatments. acetherapeutics.com In this model, topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces psoriasis-like skin lesions characterized by erythema, scaling, epidermal hyperplasia, and immune cell infiltration, which are mediated through the interleukin (IL)-23/IL-17 axis. acetherapeutics.comnih.gov
In studies using this model, topical formulations of acitretin have demonstrated significant efficacy. For example, an acitretin-loaded proniosomal gel (APG) was tested on IMQ-induced psoriatic mice. impactfactor.orgresearchgate.net Treatment with the acitretin gel resulted in a significant decrease in the Psoriasis Area and Severity Index (PASI) scores. impactfactor.orgresearchgate.net Histopathological analysis of the skin from treated mice showed recovery of normal skin cell appearance and architecture, with a reduction in parakeratosis, acanthosis, and infiltration of inflammatory cells. impactfactor.org
Biochemical estimations in these models revealed that the acitretin formulation led to an increase in the levels of antioxidant parameters such as glutathione (B108866) (GSH), superoxide dismutase (SOD), and catalase, while the level of malondialdehyde (MDA), a marker of oxidative stress, was decreased. researchgate.net Furthermore, levels of the pro-inflammatory cytokines TNF-α and IL-6 were also reduced following treatment. researchgate.net
Table 3: Effects of Acitretin Proniosomal Gel (APG3) in Imiquimod-Induced Psoriasis Mouse Model
| Parameter | Psoriatic Control Group | APG3 Treated Group | Outcome |
|---|---|---|---|
| PASI Score | High | Significant fall | Improvement in psoriatic lesions |
| Histopathology | Parakeratosis, acanthosis, inflammatory cell infiltration | Normalized skin architecture | Reduction in skin inflammation and hyperproliferation |
| Glutathione (GSH) | Decreased | Increased | Antioxidant effect |
| Superoxide Dismutase (SOD) | Decreased | Increased | Antioxidant effect |
| Catalase | Decreased | Increased | Antioxidant effect |
| Malondialdehyde (MDA) | Increased | Decreased | Reduction in oxidative stress |
| TNF-α | Increased | Decreased | Anti-inflammatory effect |
Neurodegenerative Disease Models (e.g., Alzheimer’s Disease Models, 5xFAD mice, APP/PS-1 AD model mice)
Acitretin has been investigated for its therapeutic potential in neurodegenerative conditions using transgenic mouse models of Alzheimer's disease (AD). The most common models used in this research are the 5xFAD and APP/PS-1 mice. cyagen.com
The 5xFAD mouse model expresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes with five familial AD mutations, leading to early and aggressive amyloid-β (Aβ) plaque deposition, which can be observed as early as 2-4 months of age. cyagen.cominotiv.com The APP/PS-1 model co-expresses a chimeric mouse/human APP and a mutant human PSEN1, developing amyloid plaques in the cortex around 4 months of age and in the hippocampus by 6 months. cyagen.com
Studies in 5xFAD mice have shown that acitretin treatment can ameliorate cognitive deficits and reverse behavioral deficits. nih.govnih.gov Using two-photon calcium imaging in 5xFAD mice before plaque formation, researchers found altered spontaneous activity in cortical neurons and a degradation of network robustness. nih.govresearchgate.net Treatment with acitretin led to a re-balancing of these network measures, with post-treatment values resembling those of healthy controls. nih.gov
A critical factor for any centrally acting drug is its ability to cross the blood-brain barrier (BBB). The lipophilic nature of acitretin suggests it can pass the BBB. nih.gov This has been confirmed in both in vivo observations and in vitro models. semanticscholar.org
An in vitro BBB co-culture system was developed using porcine brain endothelial cells (PBECs) to determine if acitretin could overcome the barrier. semanticscholar.org The study confirmed that acitretin is internalized into the brain endothelial cells and transported across the cellular barrier. semanticscholar.org The permeability coefficient of acitretin was found to be comparable to the transport across a filter membrane without the endothelial cells, indicating efficient transport. semanticscholar.org The concentration of acitretin measured in the lower compartment of the transwell system after 48 hours was 1.77 µM. semanticscholar.org
The primary mechanism for acitretin's therapeutic potential in Alzheimer's disease is its ability to stimulate the non-amyloidogenic processing of the amyloid precursor protein (APP). frontiersin.org This is achieved by up-regulating the α-secretase ADAM10 (A Disintegrin and Metalloproteinase Domain-containing protein 10). nih.govub.edu
ADAM10 cleaves APP within the Aβ domain, which prevents the formation of neurotoxic Aβ peptides and instead produces a neuroprotective soluble fragment, sAPPα. frontiersin.orgub.edu In vitro studies in neuroblastoma cells demonstrated that acitretin stimulates ADAM10 promoter activity with an EC50 of 1.5 µM, leading to an increase in mature ADAM10 protein and a two- to three-fold increase in the ratio of α- to β-secretase activity. nih.gov This α-secretase stimulation was completely blocked by an ADAM10-specific inhibitor. nih.gov
In vivo studies confirmed these findings. Intracerebral injection of acitretin in APP/PS1-21 transgenic mice resulted in a reduction of both Aβ40 and Aβ42 levels. nih.gov Similarly, peripheral injection of acitretin in 5xFAD mice was sufficient to increase non-amyloidogenic APP processing. nih.gov This demonstrates that acitretin exerts its anti-amyloidogenic effect by enhancing the activity of ADAM10. nih.govresearchgate.net
Investigation of Developmental Effects in Experimental Animals
Acitretin, a second-generation synthetic retinoid, is recognized for its significant teratogenic potential, a characteristic extensively studied in various experimental animal models. As a derivative of vitamin A, it plays a crucial role in embryonic development; however, exogenous administration can lead to severe developmental abnormalities. nih.gov Animal studies are fundamental in elucidating the specific teratogenic effects and understanding the underlying mechanisms, providing critical data that often informs clinical contraindications.
In rodent models, the administration of acitretin during critical periods of gestation has been shown to produce a range of birth defects. These defects are often severe and can affect multiple organ systems. While detailed public-access studies specifying all malformations in these models are limited, the observed abnormalities are generally consistent with those seen with other retinoids. The teratogenic profile includes malformations of the skull, face, limbs, and central nervous system. nih.gov
Research in a pig model of Harlequin ichthyosis, a severe genetic skin disorder, demonstrated that oral administration of acitretin to pregnant sows resulted in a significant improvement in the skin phenotype of the affected neonatal pigs at birth. amegroups.org This suggests a direct impact on fetal development, in this case, a therapeutic one for a specific genetic disorder. However, it also underscores the potent biological activity of the compound during gestation. amegroups.org
Another study in male Wistar albino rats investigated the effects of standard and high doses of acitretin on spermatogenesis. The histopathological evaluation of the testes after 8 weeks of administration and a subsequent 8-week wash-off period showed no statistically significant effects on spermatogenetic activity, organization, seminiferous tubular diameter, or interstitial cells compared to the control group. mdpi.com This indicates that in this specific animal model, acitretin did not appear to have a detrimental effect on male reproductive parameters. mdpi.com
The following table summarizes findings from various experimental animal studies on the developmental effects of acitretin.
| Animal Model | Study Focus | Key Findings |
| Adolescent Mice | Brain Lipidomics | Increased levels of lyso-phosphatidylcholine, carnitine, and sphingomyelin in the brain. More subtle effects observed in the brain compared to the liver. mdpi.com |
| Pigs (Harlequin Ichthyosis Model) | Skin Phenotype | Oral administration to pregnant sows led to significant improvement in the skin condition of neonatal pigs at birth. amegroups.org |
| Male Wistar Albino Rats | Spermatogenesis | No statistically significant effects on spermatogenetic activity, organization, or seminiferous tubular diameter at standard or high doses. mdpi.com |
Carcinogenesis Models for Mechanistic Insights (e.g., C3H/HeNCrj mice hepatoma development)
Acyclic retinoids have been shown to inhibit chemically induced liver carcinogenesis and spontaneously occurring HCC in rats and mice. nih.gov The proposed mechanism for this preventative effect involves the interaction with nuclear retinoid receptors, specifically the Retinoid X Receptor-alpha (RXRα). In many HCC cells, the function of RXRα is impaired due to phosphorylation by the Ras/MAPK signaling pathway. nih.gov ACR can inhibit this pathway, thereby preventing the phosphorylation of RXRα and restoring its normal function. nih.govnih.gov
Experimental studies have demonstrated that acyclic retinoids can induce apoptosis and inhibit the proliferation of human hepatoma cell lines. amegroups.org They act as agonists for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), activating the expression of target genes that regulate cell cycle progression, differentiation, and apoptosis. mdpi.comnih.gov
In a diethylnitrosamine (DEN)-induced model of hepatocarcinogenesis, lecithin:retinol (B82714) acyltransferase knockout mice, which have increased retinoid signaling, showed less susceptibility to HCC development, highlighting the protective role of retinoid pathways. nih.gov Furthermore, in DEN-treated obese mice, ACR was found to inhibit the activation of Ras and the phosphorylation of ERK and RXRα proteins in the liver. nih.gov
The table below outlines the mechanistic insights gained from studies on retinoids in liver carcinogenesis models.
| Model System | Retinoid Studied | Mechanistic Insight |
| Chemically-induced liver carcinogenesis in rats and mice | Acyclic Retinoid (ACR) | Inhibits the development of HCC. nih.gov |
| Human HCC-derived cells | Acyclic Retinoid (ACR) | Induces apoptosis, inhibits cell proliferation, and arrests the cell cycle by activating RARs and RXRs. nih.gov |
| DEN-treated obese mice | Acyclic Retinoid (ACR) | Inhibits the activation of the Ras/MAPK/Erk pathway and subsequent phosphorylation of RXRα. nih.gov |
| Spontaneous hepatoma in C3H/HeN mice | Geranylgeranoic Acid (GGA) - related to retinoids | An age-dependent decrease in hepatic GGA was observed, and oral supplementation prevented spontaneous hepatoma. mdpi.comnih.gov |
Retinoid Metabolism Alterations in Cutaneous Squamous Cell Carcinoma (cSCC) Models
Retinoids, including acitretin, have been investigated for their role in the prevention and treatment of cutaneous squamous cell carcinoma (cSCC). wikipedia.org Experimental models of cSCC have been crucial in understanding how retinoid metabolism is altered in this malignancy and how exogenous retinoids can exert their effects.
In a chemical carcinogenesis mouse model using 7,12-dimethylbenz(a)anthracene (DMBA) as an initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter, topical application of retinoic acid (RA) was found to inhibit papilloma formation. nih.gov Studies in cSCC models have shown that the expression of several proteins involved in vitamin A metabolism and signaling can be altered, potentially leading to retinoid resistance. nih.gov For instance, mice overexpressing CYP26A1, an enzyme that degrades retinoic acid, developed papillomas earlier and spontaneously developed invasive cSCC after DMBA treatment. nih.gov
Inhibition of EGF and WNT Signaling
A key mechanism by which retinoids are thought to inhibit the development of cSCC is through their interaction with major signaling pathways, including the Epidermal Growth Factor (EGF) and Wingless-type MMTV integration site (WNT) signaling pathways. researchgate.netnih.gov
In the DMBA/TPA-induced cSCC mouse model, topical retinoic acid has been shown to inhibit EGF signaling, specifically the B-RAF/MEK/ERK MAP kinase pathway. nih.gov It is suggested that this inhibition may occur through the binding of Cellular Retinoic Acid-Binding Protein (CRABP) complexed with RA to B-RAF. nih.gov This interaction prevents the downstream signaling cascade that promotes cell proliferation.
Retinoids also modulate the WNT signaling pathway, which is often overactive in cSCC. nih.gov In a DMBA-induced model of keratoacanthoma regression, an increase in retinoid metabolism proteins was observed before WNT signaling was reduced. nih.gov High pharmacological levels of retinoic acid were shown to increase the expression of two WNT inhibitors, leading to a reduction in WNT signaling and subsequent regression of both keratoacanthomas and cSCC. nih.gov Microarray analysis in the DMBA/TPA model also identified numerous genes related to WNT signaling that were regulated by retinoic acid. nih.gov
The following table summarizes the effects of retinoids on signaling pathways in cSCC models.
| Signaling Pathway | Experimental Model | Effect of Retinoids |
| EGF Signaling | DMBA/TPA-induced mouse model | Inhibition of the B-RAF/MEK/ERK MAP kinase pathway. nih.gov |
| WNT Signaling | DMBA-induced keratoacanthoma model | Increased expression of WNT inhibitors, leading to reduced WNT signaling and tumor regression. nih.gov |
Structure Activity Relationships Sar and Molecular Design
Key Structural Features for Retinoic Acid Receptor Activation
The interaction of retinoids with RARs is a complex process governed by specific molecular recognition events. Several structural components of acitretin (B1665447) are critical for its activity:
A terminal carboxylic acid group is a fundamental requirement for retinoids to interact with and activate the retinoic acid receptors (RARs) iarc.friarc.fr. This acidic moiety is essential for binding to the ligand-binding domain of the receptors, initiating the cascade of transcriptional modulation that underlies the retinoid's biological effects. Acitretin, like its natural counterpart all-trans retinoic acid (ATRA), possesses this critical functional group, enabling its direct biological activity without the need for metabolic conversion iarc.fr.
The conformation of the retinoid molecule significantly impacts its ability to bind effectively to nuclear receptors. The planar all-trans configuration of acitretin's polyene side-chain is considered optimal for RAR activity iarc.fr. This planarity, facilitated by the conjugated system of double bonds, allows for efficient interaction with the receptor's binding pocket researchgate.net. Maintaining this specific stereochemistry is crucial for receptor binding and subsequent transcriptional activation.
While acitretin primarily adopts an all-trans configuration, the activity of its 9-cis isomer and related 9-cis retinoic acid derivatives is also noteworthy. 9-cis retinoic acid is a known ligand for retinoid X receptors (RXRs) and can also activate RARs iarc.friarc.frnih.gov. Studies suggest that the 9-cis isomer of acitretin may also possess RAR-activating capabilities iarc.friarc.fr. In comparative studies, while all-trans retinoic acid (ATRA) and its isomers have been investigated for various biological activities, the specific SAR of 9-cis acitretin isomers in RAR activation is an area of ongoing research, though 9-cis retinoic acid itself is recognized as a potent RAR/RXR agonist nih.govmedchemexpress.com.
Conformational Rigidity and Aromatic Ring Integration in Synthetic Retinoids
The design of synthetic retinoids often aims to enhance molecular stability and receptor selectivity. A key strategy in this regard is the incorporation of aromatic rings, which impart conformational rigidity to the molecule researchgate.net. Unlike the more flexible aliphatic backbones of earlier retinoids, the rigid structure conferred by aromatic moieties can reduce the potential for off-target interactions and improve the precision of receptor binding researchgate.netnih.gov. This integration of rigidity and specific aromatic substitution patterns is a hallmark of second-generation retinoids like acitretin, contributing to their optimized pharmacological profiles.
Correlation between Chemical Structure and Biological Activity in Analogs
The correlation between chemical structure and biological activity is a central tenet of retinoid research. SAR studies have demonstrated that modifications to various parts of the retinoid molecule can profoundly influence its potency, selectivity, and spectrum of biological effects. For example, altering the lipophilic end group of acitretin has led to the synthesis of analogs with varying antiproliferative activities against cancer cell lines nih.gov. These studies reveal that factors such as molecular planarity, dipole moment, and dipole polarizability, influenced by structural modifications, are critical determinants of biological activity nih.gov.
The relative potency of different retinoid derivatives in inducing apoptosis in rat mesenchymal stem cells provides a clear illustration of structure-activity correlations:
| Retinoid Derivative | Relative Potency (Apoptosis Induction) |
| 13-cis retinoic acid | Highest |
| 9-cis retinoic acid | High |
| Tazarotenic acid | Moderate |
| All-trans retinoic acid | Moderate-Low |
| Retinyl propionate (B1217596) | Low |
| Retinol (B82714) (Vitamin A) | Lowest |
Note: Data is based on comparative studies of apoptosis induction in rat mesenchymal stem cells bch.ro.
These findings underscore how subtle changes in chemical structure, such as stereochemistry (cis vs. trans configurations) and the nature of substituents, can lead to significant differences in biological outcomes, including receptor activation and cellular responses like proliferation and apoptosis.
Compound Name List:
Acitretin
All-trans retinoic acid (ATRA)
9-cis retinoic acid
13-cis retinoic acid
Retinol
Retinyl propionate
Tazarotenic acid
Influence of Structural Modifications on Metabolic Fate
Acitretin vs. Etretinate: A Structural Basis for Metabolic Differences
A key comparison in understanding Acitretin's metabolic profile involves its relationship with etretinate, a first-generation retinoid. Etretinate is an ethyl ester prodrug that undergoes in vivo hydrolysis to yield acitretin (the carboxylic acid form), which is the primary pharmacologically active entity. Structurally, Acitretin differs from etretinate primarily by the absence of the terminal ethyl ester group and variations in the polyene side chain structure.
These structural differences translate into markedly distinct metabolic fates and pharmacokinetic profiles. Etretinate exhibits a very long elimination half-life, estimated in months, largely due to extensive enterohepatic recirculation and the formation of persistent, active metabolites, such as oxoretinane . In contrast, Acitretin, the active acid form, possesses a significantly shorter plasma half-life, typically around 7.5 hours, although it may persist longer in certain tissues like the skin . Acitretin is eliminated more rapidly and does not appear to generate the same long-lived, accumulating metabolites characteristic of etretinate. This difference is primarily attributed to Acitretin's carboxylic acid moiety, which facilitates more efficient Phase II conjugation, and potentially differences in its susceptibility to oxidative metabolism compared to etretinate and its metabolites .
Table 1: Comparative Metabolic Fate: Acitretin vs. Etretinate
| Feature | Acitretin | Etretinate | Significance of Structural Difference |
| Molecular Form | Carboxylic acid | Ethyl ester prodrug | Ester hydrolysis required for activation; acid form facilitates conjugation |
| Primary Elimination | Glucuronidation (Phase II) | Complex metabolism, enterohepatic recirculation | Acid group promotes efficient conjugation and faster elimination |
| Plasma Half-life | Approx. 7.5 hours | Months (due to metabolites and recirculation) | Structural features influence clearance rate and metabolite persistence |
| Metabolite Profile | Primarily conjugates; limited active species | Long-lived active metabolites (e.g., oxoretinane) | Acitretin structure avoids formation of persistent, active metabolites |
| Accumulation | Minimal systemic accumulation | Significant accumulation potential | Shorter half-life and efficient clearance limit Acitretin accumulation |
Data synthesized from general retinoid metabolism literature .
Key Metabolic Pathways of Acitretin and Structural Implications
The primary metabolic pathway identified for Acitretin involves Phase II conjugation, specifically glucuronidation. The terminal carboxylic acid group (-COOH) is readily converted into an acyl glucuronide by UDP-glucuronosyltransferase (UGT) enzymes . This conjugation significantly increases the molecule's polarity, facilitating its excretion via both renal and biliary routes.
Phase I metabolism, involving oxidative transformations catalyzed by cytochrome P450 (CYP) enzymes, also occurs. Potential sites for oxidation include the polyene chain (leading to isomers or hydroxylated products) and the terminal ring structure. However, research suggests that glucuronidation is the quantitatively dominant pathway for Acitretin elimination, distinguishing its metabolic profile from retinoids that rely more heavily on oxidative clearance . The relative stability of the polyene chain and the specific structure of the beta-ionone (B89335) ring likely influence the extent and nature of oxidative metabolism.
Impact of Hypothetical Structural Modifications
The structure-activity relationship (SAR) studies in retinoid development aim to optimize therapeutic effects while minimizing toxicity, often by modulating metabolic stability and pharmacokinetic properties. Modifications to the Acitretin scaffold could theoretically impact its metabolic fate in several ways:
Modification of the Terminal Group: Replacing the carboxylic acid with other functional groups (e.g., esters, amides, alcohols) would fundamentally alter the primary metabolic route. Esters might undergo hydrolysis, potentially releasing the acid or other metabolites. Amides could be subject to amidase activity or different conjugation pathways. Hydroxyl groups could undergo further oxidation or phase II conjugation like sulfation. These changes could significantly alter the half-life and clearance mechanisms .
Alteration of the Polyene Chain: Changes to the length, saturation, or stereochemistry (isomerization) of the conjugated polyene system could affect susceptibility to oxidation and photoisomerization. Modifications might enhance or reduce the rate of metabolic breakdown or alter the generation of specific oxidative metabolites .
Modification of the Ring Structure: Altering the terminal ring (e.g., replacing the beta-ionone ring with other cyclic structures) can impact receptor binding affinity but may also influence susceptibility to oxidative metabolism, potentially altering the sites or rates of hydroxylation or other Phase I reactions .
Introduction of Substituents: Adding substituents (e.g., halogens, alkyl groups) at various positions on the molecule could sterically hinder or electronically influence metabolic attack by enzymes, potentially increasing metabolic stability or directing metabolism to specific sites .
Research into novel retinoids often explores such modifications to fine-tune pharmacokinetics. For instance, designing molecules resistant to rapid glucuronidation or specific oxidative pathways might be explored to achieve sustained therapeutic levels, although this must be balanced against the risk of unwanted accumulation or metabolite toxicity .
Table 2: Potential Effects of Structural Modifications on Acitretin Metabolism
| Structural Modification Area | Example Modification Type | Potential Metabolic Consequence | Basis/Reference |
| Terminal Group | Esterification (e.g., ethyl ester) | Requires hydrolysis; may alter clearance rate, potential prodrug | |
| Terminal Group | Amide formation | May alter conjugation pathway; potential amidase activity | |
| Polyene Chain | Isomerization (e.g., 13-cis) | May alter susceptibility to oxidation or photo-degradation | |
| Polyene Chain | Saturation | Likely reduces susceptibility to oxidation | |
| Ring Structure | Replacement (e.g., different ring) | May alter receptor binding and oxidative metabolism sites | |
| Aromatic/Ring System | Addition of hydroxyl group | Creates new site for conjugation (e.g., glucuronidation, sulfation) | |
| Aromatic/Ring System | Addition of fluorine atom | May block or slow oxidative metabolism at that site |
Illustrative examples based on general principles of drug metabolism and retinoid SAR . Specific outcomes depend heavily on the exact modification.
Mechanistic Studies of Compound Interactions
Interference with Other Retinoid Compounds
Acitretin (B1665447), a synthetic retinoid, functions by interacting with nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to modulate gene transcription. nih.govnextstepsinderm.com These receptors are the targets for all retinoids, including Vitamin A and its derivatives. drugbank.com When Acitretin is co-administered with other retinoids, such as isotretinoin, or with Vitamin A supplements, a competitive and additive effect on these signaling pathways occurs. drugbank.comdrugs.comdrugs.com This concurrent binding to RARs and RXRs can lead to a state of hypervitaminosis A, where the physiological effects of retinoids are excessively stimulated. drugs.comdrugs.com
The molecular basis for this interaction is a pharmacodynamic synergism, as both compounds act on the same receptor targets. medscape.com This can potentiate the therapeutic actions and also amplify the toxic effects associated with retinoid therapy. drugbank.comdrugs.com The combined use is generally not recommended because it increases the risk of adverse effects such as vision impairment, increased intracranial pressure, and inflammation of the liver or pancreas. drugs.comdrugs.com Early symptoms of this additive toxicity can include inflammation of the gums, dry and scaly skin, headache, and nausea. drugs.com
| Interacting Compound | Mechanism of Interaction | Potential Consequence |
| Vitamin A | Additive effects on retinoid receptors (RARs, RXRs). drugbank.comdrugbank.com | Increased risk of hypervitaminosis A and associated toxicities. drugs.comdrugs.com |
| Isotretinoin | Pharmacodynamic synergism at the same receptor sites. drugs.commedscape.com | Potentiation of adverse effects like pseudotumor cerebri and mucositis. drugs.com |
| Other Retinoids (e.g., Palovarotene) | Additive effects on shared signaling pathways. drugbank.com | Increased risk of retinoid-associated adverse effects. drugbank.com |
Interactions Affecting Metabolic Enzymes and Pathways
The concurrent use of Acitretin and Methotrexate is associated with an increased risk of hepatotoxicity. medicalnewstoday.comdrugs.comdrugs.com While the precise mechanism is not fully elucidated, it is believed to be a result of additive hepatotoxic effects rather than a pharmacokinetic interaction. medscape.comdrugs.com Both Acitretin and Methotrexate are known to have the potential to cause liver damage individually. medicalnewstoday.comdrugbank.com Their combination may therefore create a synergistic or additive pharmacodynamic effect, increasing the likelihood of hepatic injury, including hepatitis and chronic fibrosis. medscape.comdrugs.comresearchgate.net
Clinical data suggests that the combination has been associated with an elevated risk of hepatitis. drugs.com For this reason, regulatory agencies and prescribing information generally consider the concurrent use of Acitretin and Methotrexate to be contraindicated. medscape.comdrugs.comnih.gov
Acitretin therapy is known to alter lipid profiles, frequently causing hyperlipidemia. ijdvl.comijdvl.com A significant effect is an increase in serum triglycerides, which has been observed in up to 66% of patients in some clinical trials. ijdvl.comijdvl.com The compound can increase the triglyceride concentration of very-low-density lipoproteins (VLDL) by approximately 50%. nih.govmedicaljournals.se It can also lead to a rise in total cholesterol and low-density lipoprotein (LDL) cholesterol, while decreasing high-density lipoprotein (HDL) cholesterol levels. ijdvl.commdpi.comfrontiersin.org
The interaction with Cyclosporine is multifaceted. In vitro studies have suggested that retinoids, including Acitretin, can inhibit the hepatic microsomal metabolism of Cyclosporine, which is dependent on cytochrome P450 enzymes. nih.gov This could potentially increase Cyclosporine concentrations. Furthermore, Cyclosporine itself has been shown to induce hypertriglyceridemia in some patients. mssm.edunih.gov Therefore, the concurrent use of Acitretin and Cyclosporine could have an additive effect on elevating triglyceride levels, potentially unmasking a latent tendency for hypertriglyceridemia. nih.gov
Table: Impact of Acitretin on Serum Lipid Profile
| Lipid Parameter | Observed Effect | Magnitude of Change |
|---|---|---|
| Triglycerides | Increase mdpi.comnih.gov | Occurs in 20-66% of patients. ijdvl.comijdvl.com VLDL-TG may increase by ~50%. nih.govmedicaljournals.se |
| Total Cholesterol | Increase ijdvl.commdpi.com | Occurs in 10-33% of patients. ijdvl.comijdvl.com |
| High-Density Lipoprotein (HDL) | Decrease ijdvl.comnih.gov | Occurs in ~40% of patients. ijdvl.com |
Molecular Basis of Interactions with Nervous System Modulators (e.g., Tetracyclines inducing increased intracranial pressure)
The co-administration of Acitretin with tetracycline antibiotics is contraindicated due to a significantly increased risk of developing pseudotumor cerebri, also known as benign intracranial hypertension. medicalnewstoday.comdermnetnz.orgdrugs.comdrugs.com The molecular basis for this interaction is an additive pharmacodynamic effect. Both retinoids (including Acitretin and Vitamin A) and tetracyclines are independently associated with the development of increased intracranial pressure. drugs.comnih.gov
When used concurrently, their individual capacities to raise intracranial pressure are believed to combine, leading to a synergistic effect. This can result in symptoms such as headache, nausea, vomiting, and visual disturbances, including papilledema, which can lead to permanent vision loss if not addressed promptly. drugs.comdrugs.com Case reports have documented this interaction, particularly with tetracyclines like minocycline and doxycycline. drugbank.commedscape.comijdvl.com The neurological mechanism involves an alteration in cerebrospinal fluid dynamics, though the precise cellular pathways are not fully understood.
Impact on Protein Binding Characteristics (e.g., with Phenytoin)
Acitretin is extensively bound to plasma proteins, primarily albumin, with a binding percentage of over 99.9%. drugbank.comwho.int This high degree of protein binding is a critical factor in its pharmacokinetic profile and potential for drug interactions. When Acitretin is administered with other drugs that are also highly protein-bound, there is a potential for competitive displacement.
Phenytoin is one such drug. The interaction between Acitretin and Phenytoin can lead to an enhancement of Phenytoin's effects. medicalnewstoday.com The likely mechanism is the displacement of Phenytoin from its binding sites on plasma albumin by Acitretin. This displacement increases the concentration of free, unbound Phenytoin in the bloodstream. Since the unbound fraction of a drug is pharmacologically active, this elevation can lead to an increased risk of Phenytoin-related side effects, such as slurred speech, confusion, and problems with coordination. medicalnewstoday.com
Influence on Endocrine Signaling Pathways (e.g., Sulfonylurea interactions and insulin sensitivity)
Acitretin's influence on endocrine signaling pathways, particularly concerning glucose metabolism and insulin sensitivity, has been the subject of various clinical studies, yielding complex and sometimes contradictory results. Alterations in blood glucose may occur during treatment, and new cases of diabetes have been reported with retinoid therapy. ijdvl.comdrugs.com
Research into the direct interaction between acitretin and sulfonylurea medications, a class of drugs used to treat type 2 diabetes by increasing insulin release from the pancreas, is limited. However, in vivo pharmacokinetic studies have been conducted to observe potential interactions. One such study found no pharmacokinetic interaction between acitretin and glyburide, a commonly prescribed sulfonylurea. fda.gov
The broader effects of acitretin on insulin sensitivity and glucose homeostasis are less clear. A retrospective study on Chinese patients with psoriasis revealed that acitretin treatment was associated with a significant decrease in fasting blood glucose levels after eight weeks. frontiersin.org The same study suggested a potential mechanism for this effect, observing that acitretin up-regulates the expression of glucose transporters GLUT1 and GLUT4 in cell lines, which could enhance glucose uptake from the blood. frontiersin.org
Conversely, other studies have suggested that acitretin may induce a reduction in insulin sensitivity. frontiersin.orgejgm.co.uk The effects appear to be dependent on the dosage and duration of the therapy. nih.gov For instance, one investigation found that lower doses of acitretin (10 to 25 mg daily) improved markers of insulin resistance, whereas a higher dose (35 mg daily) initially increased insulin resistance, which then normalized after three months of continued therapy. nih.gov Another report noted that a low dosage of acitretin induced a mild and transient reduction in insulin sensitivity. frontiersin.org This variability highlights the complex relationship between acitretin and glucose metabolism.
While retinoids have been generally reported to have the potential for hormonal alterations, a retrospective study on patients receiving low-dose acitretin found no significant changes in most pituitary hormone levels after three months of treatment. ijdvl.comnih.govresearchgate.net The only significant change observed was a decrease in free thyroxine (T4) levels. nih.govresearchgate.net
Table 1: Research Findings on Acitretin's Influence on Glucose Metabolism and Insulin Sensitivity
| Study Focus | Key Findings | Reference(s) |
|---|---|---|
| Sulfonylurea Interaction | No pharmacokinetic interaction was observed between acitretin and glyburide. | fda.gov |
| Blood Glucose Levels | A study on psoriasis patients showed a significant decrease in fasting blood glucose after 8 weeks of treatment. | frontiersin.org |
| Insulin Sensitivity | Data is conflicting. Some studies report a reduction in insulin sensitivity, while others suggest improvement, potentially in a dose-dependent manner. | frontiersin.orgejgm.co.uknih.gov |
| Mechanism of Action | In vitro studies suggest acitretin may increase the expression of GLUT1 and GLUT4, potentially enhancing glucose uptake. | frontiersin.org |
| Pituitary Hormones | Low-dose acitretin treatment did not significantly affect most pituitary hormones, though a decrease in free T4 was noted. | ijdvl.comnih.govresearchgate.net |
Interactions affecting Contraceptive Efficacy (e.g., Microdosed Progestin Preparations)
A significant and well-documented interaction of acitretin involves its interference with the efficacy of certain hormonal contraceptives. It has been firmly established that acitretin interferes with the contraceptive effect of microdosed progestin preparations, commonly known as "minipills". fda.govnih.govmedicalnewstoday.commedlineplus.gov This interaction can lead to contraceptive failure. medscape.com
The precise mechanism behind this interaction has not been elucidated. medscape.comdrugs.comdrugs.com Due to the risk of reduced efficacy, the use of microdosed progestin-only pills is not recommended for individuals undergoing treatment with acitretin. fda.govnih.govdrugs.com
The effect of acitretin on other forms of progestin-only contraceptives remains unknown. fda.govnih.gov Specifically, it has not been determined whether progestin-only implants or injectable contraceptives provide adequate contraception during acitretin therapy. drugs.comdrugs.com
In contrast, studies have not established a pharmacokinetic interaction between acitretin and combined oral contraceptives, which contain both estrogen and progestin. fda.govnih.gov Nevertheless, caution is advised, and consulting medication package inserts is recommended as some drugs may decrease the effectiveness of hormonal contraceptives. nih.gov
Table 2: Summary of Acitretin Interactions with Hormonal Contraceptives
| Contraceptive Type | Nature of Interaction | Clinical Recommendation | Reference(s) |
|---|---|---|---|
| Microdosed Progestin Preparations ("Minipills") | Acitretin interferes with the contraceptive effect, reducing efficacy. The mechanism is unknown. | Contraindicated/Not Recommended. | fda.govnih.govmedicalnewstoday.commedlineplus.govmedscape.comdrugs.com |
| Combined Oral Contraceptives (Estrogen + Progestin) | No established pharmacokinetic interaction. | Use with caution; potential for interaction with other concomitant medications. | fda.govnih.gov |
| Progestin-only Implants | Effect of acitretin on efficacy is unknown. | Adequacy as a contraceptive method during acitretin therapy is not known. | fda.govnih.govdrugs.comdrugs.com |
| Progestin-only Injectables | Effect of acitretin on efficacy is unknown. | Adequacy as a contraceptive method during acitretin therapy is not known. | fda.govnih.govdrugs.comdrugs.com |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Acitretin |
| Desogestrel |
| Dienogest |
| Drospirenone |
| Estrogen |
| Ethanol (B145695) |
| Etretinate (B1671770) |
| GLUT1 |
| GLUT4 |
| Glyburide |
| Insulin |
| Levonorgestrel |
| Norethindrone |
| Progestin |
Advanced Research Methodologies and Analytical Techniques
Chromatographic Separations
Chromatography is a cornerstone for the separation and quantification of Acitretin (B1665447) from complex matrices. High-Performance Liquid Chromatography (HPLC) is the most prominently used technique due to its high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a precise and widely validated method for estimating Acitretin in various forms, including plasma and pharmaceutical capsules. jopcr.comnih.gov Several methods have been developed, each with specific chromatographic conditions tailored to the analytical objective. jopcr.comijpda.org A common approach involves using a C18 reversed-phase column with a UV detector set to a wavelength between 350 nm and 360 nm. jopcr.comnih.gov
Mobile phases are typically a mixture of organic solvents and aqueous buffers, adjusted to achieve optimal separation. For instance, one method employs a mobile phase of ethanol (B145695), water, and glacial acetic acid (7:2.97:0.03 v/v), achieving a retention time for Acitretin of approximately 19.4 minutes. jopcr.com Another validated method uses a mixture of acetic acid buffer (pH 4), methanol, and tetrahydrofuran (B95107) (12:85:3 v/v/v), resulting in a much shorter retention time of 4.313 minutes. ijpda.orgneliti.com These methods are validated according to International Conference on Harmonization (ICH) guidelines, demonstrating linearity, precision, accuracy, and specificity. jopcr.comneliti.com For instance, linearity for Acitretin quantification has been established in ranges such as 30-180 µg/ml, with correlation coefficients (R²) of 0.999. ijpda.orgneliti.com The accuracy of these methods is high, with percentage recoveries often falling between 98.9% and 99.8%. ijpda.orgneliti.com The limit of quantification can be as low as 2 ng/ml in plasma samples. nih.gov
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Matrix | Capsule | Pharmaceutical Dosage Form | Plasma |
| Column | Peerless Basic C18 (250 x 4.6 mm, 5µm) | Purospher BDSC18 (250 x 4.6 mm, 5µm) | C18 Reversed Phase |
| Mobile Phase | Ethanol: Water: Glacial Acetic acid (7:2.97:0.03 v/v) | Acetic acid Buffer (pH 4): Methanol: Tetrahydrofuran (12:85:3 v/v/v) | Not specified |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | Not specified |
| Detection Wavelength | 360 nm | 354 nm | 350 nm |
| Retention Time | 19.4 min | 4.313 min | Not specified |
| Linearity Range | 100 µg/ml (50-150%) | 30-180 µg/ml | Up to 500 ng/ml |
| Correlation Coefficient (R²) | >0.998 | 0.999 | 0.9937 |
| Accuracy (% Recovery) | Not specified | 98.9-99.8% | 89.5-113.5% |
| Limit of Quantification (LLOQ) | Not specified | Not specified | 2 ng/ml |
To achieve even greater sensitivity for quantifying Acitretin in biological samples, microbore liquid chromatography is employed. nih.gov This technique utilizes columns with smaller internal diameters, which reduces solvent consumption and enhances mass sensitivity, making it ideal for bioanalytical applications where sample volume is limited and analyte concentrations are low. nih.gov A highly sensitive procedure combining normal-phase microbore HPLC with negative chemical ionization mass spectrometry has been developed to measure Acitretin and its metabolite, 13-cis-acitretin, in human plasma. nih.gov This method demonstrated the capability to quantify Acitretin in a concentration range of 1-20 ng/ml, showcasing its enhanced sensitivity for pharmacokinetic studies. nih.gov The inter-assay precision for Acitretin was reported to be 5.3%, with an intra-assay precision of 10.8%. nih.gov
Spectroscopic Characterization
Spectroscopic methods are critical for confirming the identity and structure of Acitretin and its metabolites. These techniques provide information on molecular weight, elemental composition, structural arrangement of atoms, and light-absorbing properties.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of Acitretin and its metabolites. nih.govresearchgate.net The initial metabolism of Acitretin involves isomerization to its 13-cis isomer, also known as isoacitretin (B1672207). nih.gov LC-MS/MS methods have been developed to simultaneously determine both Acitretin and isoacitretin in human plasma. nih.govresearchgate.net
In these methods, detection is typically performed using an electrospray ionization (ESI) source in negative ion mode, monitoring specific mass transitions in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net For Acitretin, the mass transition monitored is m/z 325.4 → 266.3, while for its metabolite isoacitretin, the transition is m/z 325.2 → 266.1. nih.govresearchgate.net An internal standard, such as Acitretin-d3, is often used for accurate quantification, with a corresponding mass transition of m/z 328.3 → 266.3. nih.govresearchgate.net This high specificity and sensitivity allow for the validation of bioanalytical methods over concentration ranges like 1.025-753.217 ng/mL for Acitretin and 0.394-289.234 ng/mL for isoacitretin. nih.govresearchgate.net MS plays a key role in drug discovery by helping to predict the metabolic fate of new chemical entities. ijpras.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Acitretin | 325.4 | 266.3 |
| Isoacitretin (13-cis-acitretin) | 325.2 | 266.1 |
| Acitretin-d3 (Internal Standard) | 328.3 | 266.3 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of organic molecules like Acitretin. core.ac.ukslideshare.net While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed information about the atomic connectivity and the chemical environment of nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). core.ac.ukslideshare.net
The structure of Acitretin can be confirmed by analyzing its NMR spectra. researchgate.net
¹H NMR: This spectrum would reveal the number of different types of protons, their chemical environments (via chemical shift), and their proximity to other protons (via spin-spin coupling). slideshare.net
¹³C NMR: This provides information on the number and types of carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons. mdpi.com
UV-Visible spectroscopy is used to determine the light absorption properties of Acitretin, which arise from its conjugated polyene system. This characteristic is fundamental for its quantification using HPLC with a UV detector. jopcr.comijpda.org Studies have shown that Acitretin exhibits maximum absorbance (λmax) at approximately 350 nm to 360 nm. jopcr.comijbpas.com One study reported the highest absorbance at 350 nm when using ethanol as a blank. ijbpas.com Another analysis using a spectrofluorimetric method identified a maximum excitation wavelength at 331 nm and a maximum emission wavelength at 500 nm. researchgate.net The consistent and strong absorbance in the UV region allows for sensitive and reliable detection and quantification in various analytical methods. jopcr.comijpda.org
Cellular and Molecular Assay Techniques
Advanced cellular and molecular assay techniques are fundamental in elucidating the mechanisms of action of acitretin. These methodologies allow for a detailed investigation of its effects on gene and protein expression, cellular electrophysiology, immune responses, and fundamental cellular processes like proliferation and differentiation.
Gene Expression Profiling (e.g., RNA Sequencing, Bioinformatics Analysis)
Gene expression profiling has been instrumental in understanding the transcriptional changes induced by acitretin, particularly in the context of inflammatory skin diseases like psoriasis. Methodologies such as RNA sequencing (RNA-Seq) and microarray analysis are employed to obtain a global view of the transcriptome in affected tissues before and after treatment. frontiersin.orgmedrxiv.org
A key area of investigation has been the analysis of circulating microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.gov In studies involving patients with psoriasis vulgaris, miRNA-sequencing (miRNA-seq) of plasma samples has been used to identify miRNA expression profiles that are altered by acitretin treatment. nih.gov Bioinformatics resources, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, are then used to predict the biological pathways targeted by the differentially expressed miRNAs. nih.govnih.gov
Research findings indicate that acitretin treatment significantly decreases the expression levels of specific circulating miRNAs, including miR-146a-5p, miR-122-5p, and miR-21-5p. nih.gov Subsequent KEGG pathway analysis of the target genes of these miRNAs revealed significant enrichment in key inflammatory signaling pathways, such as the MAPK, JAK-STAT, and NF-κB signaling pathways. nih.gov These findings suggest that acitretin exerts its therapeutic effects, at least in part, by modulating the expression of specific miRNAs, which in turn inhibits critical inflammatory pathways. nih.gov In other studies, real-time quantitative PCR has been used to show that acitretin can down-regulate the gene expression of IL-36β and IL-36γ in human keratinocytes stimulated with IL-17A. nih.gov
| Technique | Sample Type | Key Findings | Implicated Pathways |
| miRNA-Sequencing | Plasma | Decreased expression of miR-146a-5p, miR-122-5p, miR-21-5p. nih.gov | MAPK, JAK-STAT, NF-κB. nih.gov |
| Real-Time qPCR | Cultured Keratinocytes | Down-regulated gene expression of IL-36β and IL-36γ. nih.gov | IL-17 Signaling. nih.gov |
Protein Expression Analysis (e.g., Western Blotting)
Western blotting is a widely used technique to detect and quantify specific proteins from cell or tissue extracts, providing insights into the molecular pathways affected by acitretin. This method has been used to validate the findings from gene expression studies and to directly measure changes in protein levels and activation states (e.g., phosphorylation).
In studies on human keratinocyte (HaCaT) cell lines, Western blotting has been employed to confirm the downstream effects of acitretin on signaling pathways identified through miRNA profiling. nih.gov For instance, treatment with acitretin was shown to reduce the expression of key phosphorylated proteins such as p-STAT, p-ERK, and the p65 subunit of NF-κB. nih.gov This provides direct evidence that acitretin inhibits the MAPK, JAK-STAT, and NF-κB pathways at the protein level. nih.gov
Furthermore, Western blot analysis has been used to investigate acitretin's effect on specific inflammatory mediators. In IL-17A-stimulated keratinocytes, acitretin was found to inhibit the expression of IκBζ, a key regulator of IL-36 expression. nih.gov In skin lesions of patients with psoriasis vulgaris, Western blotting demonstrated that acitretin treatment decreased the expression of interferon (IFN)-γ and interleukin (IL)-17, but did not significantly affect IL-4 levels. nih.gov
| Target Protein | Cell/Tissue Type | Effect of Acitretin | Associated Pathway/Process |
| p-STAT, p-ERK, p65 | HaCaT Keratinocytes | Decreased expression. nih.gov | JAK-STAT, MAPK, NF-κB signaling. nih.gov |
| IκBζ | HaCaT Keratinocytes | Decreased expression. nih.gov | IL-36 regulation. nih.gov |
| IFN-γ, IL-17 | Psoriatic Skin Lesions | Decreased expression. nih.gov | Th1/Th17 immune response. nih.gov |
| IL-4 | Psoriatic Skin Lesions | No significant change. nih.gov | Th2 immune response. nih.gov |
Electrophysiological Measurements (e.g., Whole-Cell Patch Clamping, Microelectrode Arrays)
Electrophysiological techniques are crucial for studying the function of excitable cells, such as neurons, by measuring electrical currents and voltage changes across the cell membrane. nih.govnih.gov While not a primary focus of acitretin research, its effects on neuronal cells have been explored using these methods, particularly in the context of its potential role in neurodegenerative diseases.
Whole-cell patch clamping and microelectrode arrays (MEAs) have been utilized to study the in vitro effects of acitretin on human neuroblastoma SH-SY5Y cells. researchgate.net Whole-cell patch clamping allows for the recording of ionic currents from the entire cell, providing detailed information about action potentials (APs) and ion channel activity. nih.govnih.gov MEAs consist of a grid of electrodes that can record the electrical activity from a network of cells over time, offering insights into neuronal network function. rsc.orgtuni.fi
In one study, SH-SY5Y cells treated with acitretin were analyzed for their ability to fire APs in response to injected currents. The results showed that acitretin-treated neurons were capable of firing single APs at high injected currents, demonstrating an effect on neuronal excitability. researchgate.net MEA recordings further captured field potential changes, indicating functional neuronal activity in the cultured cells. researchgate.net These findings suggest that acitretin can influence neuronal development and function, a role that is still being elucidated. researchgate.net
Cytokine and Biomarker Profiling (e.g., Multiplex Arrays)
Cytokine and biomarker profiling is essential for characterizing the immunomodulatory effects of acitretin. Techniques like the enzyme-linked immunosorbent assay (ELISA) and multiplex arrays allow for the simultaneous measurement of multiple cytokines and other biomarkers in biological samples such as serum or tissue extracts. nih.govmdpi.com
ELISA has been used to show that acitretin treatment in psoriasis patients leads to a decrease in the serum levels of pro-inflammatory cytokines IFN-γ and IL-17. nih.gov Similarly, in cultured keratinocytes, ELISA demonstrated that acitretin significantly down-regulated the protein expression of IL-36β and IL-36γ that was induced by IL-17A stimulation. nih.gov These findings align with the drug's known anti-inflammatory and anti-proliferative effects. nih.govnextstepsinderm.com
More advanced multiplex array technologies, which use bead-based assays, enable the quantification of a large panel of analytes from a small sample volume, providing a comprehensive profile of the inflammatory state. mdpi.complos.org While specific multiplex array data on acitretin is emerging, this approach is valuable for identifying broader patterns of immune modulation. Research has also focused on identifying genetic biomarkers, such as single-nucleotide polymorphisms (SNPs) in inflammatory cytokine-related genes (e.g., IL-23R, IL-12B), that may predict a patient's response to acitretin therapy. nih.gov
Cell Proliferation and Differentiation Assays
A cornerstone of acitretin's mechanism of action is its ability to regulate cell proliferation and differentiation, particularly of keratinocytes. nextstepsinderm.comnih.gov Various in vitro and ex vivo assays are used to quantify these effects.
Acitretin's impact on the differentiation of immune cells is also a critical area of study. For instance, the differentiation of myeloid-derived suppressor cells (MDSCs), which are pathologically expanded in psoriasis, has been investigated. nih.govresearchgate.net In these experiments, MDSCs isolated from bone marrow are cultured with growth factors like GM-CSF in the presence or absence of acitretin. The resulting cell populations are then analyzed using flow cytometry to identify differentiated cell types, such as macrophages and dendritic cells, based on specific cell surface markers. nih.govresearchgate.net
Studies have shown that acitretin promotes the differentiation of MDSCs into macrophages and dendritic cells. nih.govresearchgate.net This effect is significant as it reduces the number of immunosuppressive MDSCs, contributing to the resolution of inflammation. nih.gov The anti-proliferative effects on keratinocytes are a well-established mechanism, where acitretin helps to normalize the abnormal epidermal growth characteristic of psoriatic lesions. nih.gov
Measurement of Intracellular Biochemicals (e.g., GSH levels)
Investigating the effect of acitretin on intracellular biochemicals provides deeper insight into the cellular mechanisms it modulates, including redox balance. The measurement of intracellular glutathione (B108866) (GSH), a major cellular antioxidant, is of particular interest. nih.govnih.gov
Enzymatic assays are commonly used to quantify intracellular GSH levels in cell lysates. researchgate.net These assays have been applied to MDSCs treated with acitretin, revealing a significant increase in the intracellular concentration of GSH. researchgate.net This finding was correlated with the upregulation of glutathione synthetase (GSS) protein expression. researchgate.net The increased GSH levels were shown to neutralize the production of reactive oxygen species (ROS) in these cells, which is another measurable intracellular parameter. researchgate.net
The modulation of GSH levels appears to be a key mechanism through which acitretin promotes the differentiation of MDSCs. By increasing GSH, acitretin activates the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which in turn regulates GSS expression and promotes cellular differentiation. researchgate.net
| Biochemical | Cell Type | Assay Method | Effect of Acitretin | Associated Mechanism |
| Glutathione (GSH) | MDSCs | Enzymatic Assay | Increased level. researchgate.net | Upregulation of GSS via ERK1/2 pathway. researchgate.net |
| Reactive Oxygen Species (ROS) | MDSCs | Flow Cytometry | Decreased level. researchgate.net | Neutralization by increased GSH. researchgate.net |
Nanotechnology-Based Research Methods
Nanotechnology has been instrumental in developing advanced drug delivery systems for Acitretin, aiming to enhance its therapeutic efficacy and localize its action, particularly for topical applications. Nanostructured Lipid Carriers (NLCs) have emerged as a promising platform, leveraging their biocompatible lipid core to improve drug solubility and skin penetration.
Formulation and Characterization of Nanostructured Lipid Carriers (NLCs)
The development of Acitretin-loaded NLCs involves the careful selection of solid and liquid lipids, surfactants, and preparation methods like hot homogenization or solvent diffusion to create a stable nanoparticle formulation. eurekaselect.comnih.gov These carriers are designed to encapsulate Acitretin within their lipid matrix, altering its physical state and release characteristics. nih.govmdpi.com
The physical characteristics of NLCs, such as particle size and surface morphology, are critical determinants of their stability and biological performance. Dynamic light scattering, often performed using a Zetasizer, is employed to measure the mean particle diameter and size distribution (polydispersity index). Scanning Electron Microscopy (SEM) provides visual confirmation of the particle shape.
Research has consistently shown that Acitretin-loaded NLCs can be formulated within the nanoscale range. For instance, one study reported an optimized formulation with a mean diameter of 363 nm, while another achieved a size of 223 (±8.92) nm. eurekaselect.comnih.gov Another investigation developing NLCs co-loaded with Acitretin and Fluocinolone Acetonide reported a particle size of 288.2 ± 2.3 nm. mdpi.com SEM analyses have confirmed that these nanoparticles typically exhibit a nearly spherical morphology. eurekaselect.comnih.gov
Table 1: Particle Size of Acitretin-Loaded Nanocarriers
| Formulation Type | Mean Particle Size (nm) | Reference |
|---|---|---|
| Acitretin NLC Gel | 363 | eurekaselect.com |
| Acitretin NLCs | 223 (±8.92) | nih.gov |
| Fluocinolone Acetonide–Acitretin-coloaded NLCs | 288.2 (±2.3) | mdpi.com |
| Acitretin Solid Lipid Nanoparticles (SLNPs) | 181.53 (±1.727) to 409 (±1.019) | tandfonline.com |
X-ray Diffraction (XRD) is a powerful technique used to assess the crystalline structure of materials. In the context of Acitretin-loaded NLCs, XRD studies are performed to confirm the successful encapsulation of the drug and to determine its physical state within the lipid matrix. nih.gov
Studies show that pure Acitretin exhibits sharp characteristic peaks in its XRD diffractogram, indicating its crystalline nature. mdpi.com Similarly, the solid lipids used in NLC formulations, such as stearic acid, also show distinct crystalline peaks. mdpi.com However, upon incorporation into the NLC structure, the characteristic peaks of Acitretin disappear. mdpi.com This observation confirms that the drug is converted from a crystalline to an amorphous state within the lipid carrier. eurekaselect.commdpi.com This amorphization is a crucial attribute of NLCs, as it can enhance drug solubility and loading capacity. eurekaselect.comresearchgate.net
In Vitro Release Kinetics Studies (e.g., Korsmeyer-Peppas Model)
Understanding the rate and mechanism of drug release from NLCs is essential for predicting their in vivo performance. In vitro release studies are conducted, often using methods like dialysis bags, under controlled pH and temperature conditions. mdpi.comnih.gov The release data is then fitted to various mathematical models to elucidate the underlying release mechanism.
The Korsmeyer-Peppas model is frequently applied to analyze the release of Acitretin from NLCs. eurekaselect.com This model helps to describe the drug release mechanism, which can range from Fickian diffusion to non-Fickian or Super Case-II transport, involving polymer swelling and relaxation. eurekaselect.comresearchgate.net One study on an Acitretin NLC gel found that 96.85 ± 2% of the drug was released over 8 hours. eurekaselect.com The release data best fit the Korsmeyer-Peppas model, with a calculated release exponent (n) of 1.391, indicating that the release mechanism is Super Case-II transport, which may be controlled by stress-induced relaxation at the boundary of the swollen carrier. eurekaselect.comresearchgate.net Another study demonstrated a sustained release profile, with the drug release from the NLCs following an anomalous (non-Fickian) transport mechanism. bohrium.com
Table 2: In Vitro Release Data for Acitretin NLCs
| Formulation | Cumulative Release (%) | Time (hours) | Kinetic Model | Release Mechanism | Reference |
|---|---|---|---|---|---|
| Acitretin NLC Gel (F3G2) | 96.85 (±2) | 8 | Korsmeyer-Peppas | Super Case II Transport (n=1.391) | eurekaselect.com |
| Acitretin SLNP-based Gel | 86.83 | 8 | Not Specified | Sustained Release | tandfonline.com |
| Plain Acitretin Gel | 92.5 | 4 | Not Specified | Rapid Release | tandfonline.com |
Ex Vivo Drug Deposition Studies
Ex vivo drug deposition studies are critical for evaluating the potential of topical formulations. These experiments typically use excised skin, such as human cadaver skin or animal skin (e.g., rat skin), mounted on Franz diffusion cells to quantify the amount of drug that accumulates in different skin layers. nih.govtandfonline.comnih.gov
Research has demonstrated that NLC-based formulations significantly enhance the deposition of Acitretin into the skin compared to conventional gel formulations. nih.gov One study using human cadaver skin found that an Acitretin-NLC gel resulted in a deposition of 81.38 ± 1.23%, which was substantially higher than the 47.28 ± 1.02% deposition from a plain Acitretin gel. nih.gov Another ex vivo study using rat skin showed that a solid lipid nanoparticle (SLNP)-based gel deposited a total of 0.056 mg/cm² of Acitretin into the skin, whereas a commercially available gel deposited only 0.012 mg/cm². tandfonline.com This enhanced deposition is attributed to the nanocarriers' ability to improve drug penetration and retention within the epidermal and dermal layers. nih.gov
Blood-Brain Barrier (BBB) Permeation Assays (e.g., Co-culture systems with brain endothelial and neuroblastoma cells)
Investigating the ability of compounds to cross the blood-brain barrier (BBB) is crucial for developing treatments for central nervous system disorders. Acitretin has been studied as a model substance for its potential to cross the BBB in the context of Alzheimer's disease research. plos.orgnih.govnih.gov
A sophisticated in vitro bio-assay has been established using an indirect co-culture system to model the BBB. plos.orgnih.gov This system typically involves growing primary porcine brain endothelial cells (PBECs) on a transwell insert, which is then placed over a culture of human neuroblastoma cells (SH-SY5Y). plos.orgnih.gov The integrity and barrier properties of the endothelial cell layer are confirmed by measuring transendothelial electrical resistance (TEER) and the permeability of marker molecules like sodium fluorescein. plos.orgnih.gov
Future Research Trajectories for Acitretin
Elucidation of Unidentified Molecular Mechanisms of Action
The established mechanism of acitretin (B1665447) involves its role as a pan-agonist of RARs, influencing cellular differentiation and proliferation. However, this model does not fully encompass its diverse clinical effects, suggesting that other molecular pathways are involved. Future research is focused on identifying and characterizing these non-classical or unidentified mechanisms.
One emerging area of investigation is acitretin's influence on immune cells and inflammatory pathways beyond direct RAR-mediated gene transcription. Studies have shown that acitretin can modulate the differentiation of myeloid-derived suppressor cells (MDSCs), promoting their shift into macrophages and dendritic cells. This action appears to be mediated through the ERK1/2 MAPK signaling pathway, which increases glutathione (B108866) synthase expression and glutathione accumulation within these cells.
Furthermore, acitretin has been observed to modulate signaling pathways related to the signal transducer and activator of transcription (STAT), particularly the STAT3 pathway, which is crucial for cell survival, proliferation, and immune responses. tandfonline.com It also hinders the expression of various proinflammatory cytokines, including interleukin-6 (IL-6). nih.gov A deeper understanding of these STAT-mediated and other non-genomic pathways could reveal novel targets and explain the broader anti-inflammatory and anti-proliferative effects of the drug. Research into these areas will be critical to fully elucidating acitretin's complete mechanism of action.
Exploration of Novel Therapeutic Applications based on Mechanistic Insights (e.g., Neurodevelopmental/Neurodegenerative Diseases, Oncology)
Mechanistic discoveries are paving the way for repurposing acitretin for new therapeutic indications, most notably in neurodegenerative diseases and oncology.
Neurodegenerative Diseases: Acitretin has emerged as a candidate drug for Alzheimer's disease (AD). researchgate.net Research suggests that retinoid metabolism is impaired in AD, and acitretin shows potential by stimulating the non-amyloidogenic processing of the amyloid precursor protein (APP). researchgate.netnih.gov It achieves this by increasing the activity of the α-secretase ADAM10, an enzyme that cleaves APP in a manner that prevents the formation of harmful amyloid-beta (Aβ) peptides. ijdvl.comnih.gov
In a pilot clinical study, oral acitretin treatment in patients with mild to moderate AD led to a significant increase in CSF levels of APPs-α, the protective protein fragment resulting from ADAM10 cleavage. ijdvl.comresearchgate.net Animal models have further demonstrated that acitretin can ameliorate cognitive deficits, potentially by reversing early functional network degradation in the brain. researchgate.netnih.gov Future research will likely involve larger, long-term clinical trials to evaluate its impact on cognitive decline and to further understand its neuroprotective mechanisms, such as its influence on cerebral IL-6 levels. researchgate.net
Oncology: Acitretin's role in oncology focuses primarily on the chemoprevention of cutaneous malignancies, especially in high-risk populations. Multiple studies have demonstrated its efficacy in reducing the incidence of new primary non-melanoma skin cancers (NMSCs), such as squamous cell carcinoma (SCC) and basal cell carcinoma (BCC), in immunocompromised organ transplant recipients. koreascience.krkoreascience.kr Its anti-proliferative and differentiation-inducing properties are believed to suppress the development of these cancers. tandfonline.com
Clinical trials have explored its use in non-transplant patients at high risk for NMSC, with some results indicating a favorable trend in reducing new lesions. nih.govpatsnap.com Additionally, acitretin is being investigated as a therapy for managing cutaneous toxicities associated with other cancer treatments, such as the hand-foot skin reaction caused by multikinase inhibitors. nih.gov It is also considered for treating and suppressing cutaneous malignancies in patients with conditions like xeroderma pigmentosum. Future studies will aim to optimize its use in chemoprevention protocols and explore its potential in combination therapies for established cutaneous squamous cell carcinoma. koreascience.kr
| Potential Application | Proposed Mechanism of Action | Current Research Status |
| Alzheimer's Disease | Stimulation of α-secretase ADAM10, promoting non-amyloidogenic APP processing and reducing amyloid-beta production. ijdvl.comnih.gov | Phase 2 clinical trials completed; animal models show cognitive improvement. nih.govnih.gov |
| Oncology (Chemoprevention) | Normalizes keratinocyte differentiation and proliferation, suppressing the development of NMSCs. nih.gov | Proven efficacy in organ transplant recipients; studies ongoing in other high-risk groups. koreascience.kr |
| Oncology (Treatment Adjuvant) | Manages hyperkeratotic side effects of other anticancer therapies (e.g., MKI-mediated hand-foot syndrome). nih.gov | Small retrospective studies show promise. nih.gov |
Identification of Biomarkers for Predicting Retinoid Responsiveness (e.g., CRABPs, RARs expression)
A significant challenge in acitretin therapy is the variability in patient response. The identification of reliable biomarkers to predict treatment efficacy is a critical area for future research. This would enable a personalized medicine approach, ensuring that the drug is prescribed to patients most likely to benefit, thereby avoiding unnecessary side effects in non-responders.
Potential biomarkers are linked to the core mechanism of retinoid action. These include:
Cellular Retinoic Acid-Binding Proteins (CRABPs): These proteins are involved in the intracellular transport of retinoids to the nucleus. Variations in the expression or function of CRABP I and CRABP II could theoretically influence the amount of acitretin that reaches its nuclear targets, thus affecting therapeutic response.
Retinoic Acid Receptors (RARs): Since acitretin functions by binding to RARs (specifically subtypes α, β, and γ), the expression levels and functional status of these receptors in target tissue, such as skin, are plausible determinants of responsiveness. For instance, RAR-γ is the most abundant subtype in the skin, making its expression a key area of interest.
Despite the strong biological rationale, research directly linking CRABP or RAR expression levels to acitretin clinical outcomes is limited. However, related research has begun to explore genetic markers. One study investigated single-nucleotide polymorphisms (SNPs) in inflammatory cytokine genes and found that specific genotypes in IL-23R and IL-12B were associated with a better response to acitretin in psoriasis patients. This suggests that a patient's underlying inflammatory genetic profile may be a key predictor.
Future research must focus on validating these genetic findings in larger cohorts and systematically investigating the predictive value of CRABP and RAR expression in skin biopsies of patients before and during acitretin therapy.
Development of Novel Acitretin Analogs with Targeted Receptor Selectivity and Improved Pharmacological Profiles
While effective, acitretin's utility is often limited by its side effect profile, which stems from its nature as a pan-agonist, activating multiple RAR subtypes throughout the body. A major trajectory in retinoid research is the development of novel analogs with greater receptor selectivity and improved pharmacological properties.
The evolution of retinoids is often categorized into generations:
First-generation (non-aromatic): Includes tretinoin (B1684217) and isotretinoin.
Second-generation (mono-aromatic): Includes acitretin and its parent compound, etretinate (B1671770).
Third- and Fourth-generation (poly-aromatic): Includes compounds like adapalene, tazarotene, and trifarotene, which were designed for enhanced receptor selectivity.
The goal of developing newer analogs is to dissociate therapeutic efficacy from toxicity. For example, since RAR-γ is the predominant receptor in the skin, developing RAR-γ-selective agonists could localize the desired effects to the epidermis and dermis while minimizing systemic side effects associated with RAR-α and RAR-β activation. Trifarotene, a fourth-generation retinoid, is a potent and selective RAR-γ agonist that exemplifies this targeted approach.
Future research will continue this path, aiming to synthesize novel acitretin analogs or other retinoids with:
High receptor selectivity to target specific tissues or disease pathways.
Improved pharmacokinetic profiles , such as optimized absorption and metabolism, to reduce inter-patient variability.
Reduced lipophilicity compared to older retinoids like etretinate, to prevent long-term tissue accumulation.
Enhanced stability against physicochemical agents like UV light and oxidation.
By tailoring molecules to specific RAR or RXR subtypes, researchers hope to create more potent and tolerable therapies for a range of dermatological, oncological, and neurodegenerative disorders.
Advanced Studies on Retinoid Resistance Mechanisms in Disease Models
Both intrinsic and acquired resistance to retinoid therapy can limit the long-term efficacy of acitretin. Understanding the molecular basis of this resistance is crucial for developing strategies to overcome it. Much of the current knowledge comes from oncology, where retinoid resistance is a well-documented phenomenon, but the principles are applicable to other diseases.
Future studies in relevant disease models will likely focus on several key mechanisms of resistance:
Altered Retinoid Metabolism and Transport: Resistance can arise from changes in how cells handle the drug. This includes reduced intracellular uptake, increased drug efflux from the cell mediated by ATP-binding cassette (ABC) transporters, and enhanced catabolism of retinoids by cytochrome P450 enzymes, particularly the CYP26 family. researchgate.net
Dysregulation of Retinoid Receptors: A primary cause of resistance is the disruption of the RAR/RXR signaling pathway. This can occur through the downregulation or mutation of RARs, preventing the drug from binding to its target. For example, the loss of RAR-β expression has been implicated as a factor in carcinogenesis and may contribute to resistance.
Changes in Transcriptional Machinery: Even with functional receptors, resistance can occur if downstream processes are altered. This includes modifications to co-activator or co-repressor proteins that are essential for modulating gene transcription after the retinoid-receptor complex binds to DNA. researchgate.net
Activation of Alternative Signaling Pathways: Cells may develop resistance by activating compensatory signaling pathways that bypass the effects of retinoid-induced growth arrest or differentiation.
Advanced research will involve using genomic and proteomic approaches in resistant cell lines and animal models to identify the specific molecular changes that confer resistance to acitretin. This knowledge could lead to the development of combination therapies that co-target these resistance pathways, potentially restoring sensitivity to the drug.
Investigation of Potential Non-Ethanol Factors in Etretinate Formation
A significant pharmacological concern with acitretin is its in vivo conversion to etretinate, a highly lipophilic and teratogenic metabolite with an extremely long elimination half-life. This metabolic conversion is known to be driven by the concurrent consumption of ethanol (B145695) (alcohol). The established mechanism involves an enzymatically catalyzed transesterification reaction in the liver, where ethanol participates in the formation of the ethyl ester, etretinate, from acitretin. In vitro studies using human liver microsomes have shown that this reaction is dependent on the presence of ethanol and does not proceed in its absence. This has led to strict recommendations for patients, particularly women of childbearing potential, to abstain from alcohol during and for a period after acitretin therapy. nih.gov
However, the metabolic process has not been fully defined, and questions remain about whether other factors could facilitate this conversion. ijdvl.com While in vitro evidence points exclusively to ethanol, some clinical observations have been inconsistent. For instance, one study did not find a correlation between alcohol intake and serum etretinate concentrations, but instead noted a surprising association between less frequent intake of vitamin A-rich foods and higher serum etretinate levels. nih.govkoreascience.kr
These conflicting findings highlight the need for further investigation. Future research should aim to:
Identify the specific enzymes responsible for the transesterification reaction. Studies suggest the involvement of microsomal ligase enzymes that form an acitretinoyl-CoA intermediate. koreascience.kr
Explore other potential endogenous or exogenous substances that could theoretically participate in the transesterification process, even if this is considered unlikely based on current evidence.
Clarify the role of dietary factors , such as vitamin A intake, on the pharmacokinetics of both acitretin and etretinate. nih.gov
A more complete understanding of this metabolic pathway is essential for refining safety guidelines and minimizing the risk associated with etretinate formation.
Q & A
Q. What are the primary molecular mechanisms through which Acitretin sodium exerts its therapeutic effects in psoriasis treatment?
this compound modulates gene expression via retinoid receptors (RAR/RXR), regulating keratinocyte differentiation and proliferation. Key pathways include inhibition of pro-inflammatory cytokines (e.g., TNF-α) and downregulation of hyperproliferative markers like Ki-66. Experimental validation often involves transcriptional profiling (RNA-seq) and immunohistochemical staining of psoriatic tissue samples to assess target gene expression .
Q. What are the standard in vitro and in vivo models used to evaluate the efficacy of this compound in dermatological research?
- In vitro: Human keratinocyte cell lines (e.g., HaCaT) and melanoma cell lines (e.g., A375) are treated with Acitretin to assess proliferation (via MTT assays) and differentiation markers (e.g., involucrin) .
- In vivo: Xenograft models (e.g., human psoriatic skin transplanted onto immunodeficient mice) or chemically induced psoriasis models (e.g., imiquimod-treated mice) are used to evaluate epidermal thickness and immune cell infiltration .
Q. How is the solubility and bioavailability of this compound optimized in preclinical pharmacokinetic studies?
Acitretin’s low aqueous solubility necessitates formulation with surfactants (e.g., 3% sodium lauryl sulfate) or co-solvents (e.g., DMSO). Dissolution testing under pharmacopeial guidelines (e.g., USP Apparatus 1 at 100 rpm in pH 9.6–10.0 medium) ensures consistent bioavailability .
Advanced Research Questions
Q. How can researchers address contradictory findings regarding the dose-dependent efficacy and toxicity of this compound in clinical trials?
Contradictions arise from variability in patient subgroups (e.g., metabolic differences). Methodological solutions include:
- Stratified randomization in trials to control for confounders (e.g., BMI, CYP450 enzyme activity).
- Meta-analyses of pooled data from phase 3 trials to identify dose-response trends, with adverse events (e.g., hypertriglyceridemia) quantified via logistic regression .
Q. What methodological considerations are critical when designing studies to assess the teratogenic potential of this compound in paternal exposure scenarios?
- Cohort design: Link paternal prescription data (e.g., Danish National Prescription Registry) with birth registries to track spontaneous abortions or congenital anomalies.
- Confounder adjustment: Control for maternal factors (e.g., folate intake) and paternal comorbidities using multivariate Cox proportional hazards models .
Q. How can researchers evaluate synergistic effects between this compound and biologics (e.g., TNF-α inhibitors) in psoriasis treatment?
- Experimental design: Use factorial ANOVA to test interaction effects in cell culture (e.g., A375 cells treated with Acitretin + TNF-α inhibitors).
- Endpoints: Measure apoptosis (Annexin V/PI staining) and cytokine levels (ELISA) to quantify synergistic inhibition of inflammatory pathways .
Q. What analytical techniques are recommended for resolving discrepancies in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Population PK modeling: Nonlinear mixed-effects models (e.g., NONMEM) to account for inter-individual variability in drug clearance.
- Biomarker correlation: Plasma concentrations of Acitretin are linked to clinical outcomes (e.g., PASI scores) via repeated-measures ANOVA, adjusting for covariates like renal function .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze dose-dependent cytotoxicity data from this compound experiments?
- Dose-response curves: Fit using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 values.
- Time-dependence: Use two-way ANOVA with post-hoc Tukey tests to compare inhibition rates across time points (e.g., 24h vs. 48h) .
Q. What strategies mitigate confounding in observational studies investigating this compound’s long-term safety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
